Methyl Ergonovine-d5 Maleate Salt
Description
BenchChem offers high-quality Methyl Ergonovine-d5 Maleate Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Ergonovine-d5 Maleate Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₄H₂₄D₅N₃O₆ |
|---|---|
Molecular Weight |
460.53 |
Synonyms |
(8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl-d5]-6-methyl-ergoline-8-carbox-amide Maleate; N-[α-(Hydroxymethyl)propyl]-D-lysergamide-d5 Maleate; Basofortina-d5; Erezin-d5; Metenarin-d5; Methergin-d5; Methergine-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Analytical Application of Methyl Ergonovine-d5 Maleate
[1]
Chemical Identity & Structural Elucidation[1][2]
Methyl Ergonovine-d5 Maleate (also known as Methylergometrine-d5 Maleate) is the stable isotope-labeled analog of the semi-synthetic ergot alkaloid Methylergonovine.[1] It functions as a surrogate reference standard in mass spectrometry, providing precise correction for matrix effects and extraction recovery due to its identical chromatographic behavior and ionization efficiency relative to the non-labeled drug.[1]
Core Molecular Architecture
The molecule consists of a tetracyclic ergoline backbone coupled to a deuterated amino-alcohol side chain via an amide linkage.[1] The salt form is stabilized by maleic acid.[1]
-
Chemical Name: (8
)-N-[(2S)-1-hydroxybutan-2-yl-d5]-6-methyl-9,10-didehydroergoline-8-carboxamide maleate[1] -
Molecular Formula (Salt):
[1][2][3] -
Molecular Weight: 460.53 g/mol (Salt) / ~344.48 g/mol (Free Base)[1]
-
Stoichiometry: 1:1 (Base : Acid)[1]
Isotopic Labeling Topology
The distinguishing feature of this analog is the incorporation of five deuterium atoms (
-
Label Position: Side chain ethyl group (
).[1] -
Stability: The deuterium labels are located on non-exchangeable carbon positions, ensuring isotopic integrity during extraction and LC-MS/MS analysis.[1]
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the ergoline core, the specific site of deuteration, and the maleate counter-ion interaction.[1]
Physicochemical Properties[1][5][6]
Understanding the physicochemical behavior of the salt is critical for optimizing stock solution storage and extraction protocols.[1]
| Property | Methyl Ergonovine (Native) | Methyl Ergonovine-d5 (IS) |
| Molecular Weight (Salt) | 455.51 g/mol | 460.53 g/mol |
| Mass Shift ( | - | +5.03 Da |
| Appearance | Off-white to pale yellow solid | Off-white to pale gray solid |
| Solubility | Water (Slightly), DMSO, Methanol | DMSO, Methanol, Water (Slightly) |
| pKa (Basic N) | ~6.8 (Ergoline N6) | ~6.8 (Identical) |
| LogP | 0.9 - 1.2 | ~0.9 - 1.2 (Identical) |
| Hygroscopicity | Moderate | Moderate (Store desiccated) |
Key Insight: The maleate salt improves water solubility compared to the free base, but stock solutions should be prepared in organic solvents (e.g., DMSO or Methanol) to prevent hydrolysis or precipitation over time.
Analytical Application: LC-MS/MS Workflow
Methyl Ergonovine-d5 is the industry-standard Internal Standard (IS) for quantifying methylergonovine in plasma/serum.[1] Its use is mandatory in regulated bioanalysis (FDA/EMA guidelines) to compensate for the significant matrix effects often observed with ergot alkaloids.[1]
Experimental Protocol: Plasma Extraction
-
Objective: Isolate analyte from human plasma while removing proteins and phospholipids.[1]
-
Method: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation for higher cleanliness.[1]
Step-by-Step Methodology:
-
Aliquot: Transfer 200 µL of plasma into a clean tube.
-
IS Addition: Add 20 µL of Methyl Ergonovine-d5 Working Solution (e.g., 100 ng/mL in MeOH). Vortex for 10s.
-
Buffer: Add 200 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.5) to ensure the drug is in its uncharged free-base form.[1]
-
Extraction: Add 1.5 mL of extraction solvent (Ethyl Acetate:Hexane, 80:20 v/v).
-
Agitation: Shake mechanically for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile).
Mass Spectrometry Parameters (MRM)
The d5-label provides a clean mass shift of +5 Da.[1] Care must be taken to ensure the deuterium label is not lost during fragmentation (which is why the side-chain label is superior to ring labeling).[1]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Methyl Ergonovine | 340.2 ( | 208.1 (Ergoline core) | 25 |
| Methyl Ergonovine-d5 | 345.2 ( | 208.1 (Ergoline core) | 25 |
Note: Both parent and IS share the common ergoline fragment (m/z 208), confirming the label is lost in the neutral loss of the side chain during fragmentation. This is acceptable as long as chromatographic separation or Q1 resolution is sufficient.[1]
Analytical Logic Diagram
Handling, Stability & Safety
Storage & Stability[3]
-
Solid State: Store at -20°C under desiccated conditions. Protect from light (ergot alkaloids are photosensitive).[1]
-
Solution Stability: Stock solutions in Methanol are stable for ~1 month at -20°C. Avoid aqueous storage for >24 hours due to potential ester hydrolysis or epimerization at the C8 position.[1]
Safety (MSDS Summary)
References
Technical Whitepaper: Characterization and Application of Methyl Ergonovine-d5 Maleate
Executive Summary & Compound Identity
Methyl Ergonovine-d5 Maleate (also known as Methylergometrine-d5 Maleate) is a stable isotope-labeled analog of the semi-synthetic ergot alkaloid Methylergonovine. It is engineered primarily as an Internal Standard (IS) for the quantification of Methylergonovine in biological matrices (plasma, urine) using Isotope Dilution Mass Spectrometry (ID-LC-MS/MS).
The "d5" designation typically refers to the replacement of five hydrogen atoms with deuterium on the 1-(hydroxymethyl)propyl side chain. This specific labeling ensures that the physicochemical properties (extraction recovery, ionization efficiency) mimic the target analyte while providing a distinct mass shift (+5 Da) for mass spectrometric resolution.
Chemical Identity Table
| Property | Specification |
| Chemical Name | (8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl-d5]-6-methyl-ergoline-8-carboxamide Maleate |
| Parent Compound CAS | 57432-61-8 (Methylergonovine Maleate, unlabeled) |
| Labeled CAS | N/A (Often referenced by internal catalog codes, e.g., TRC-M304602) |
| Molecular Formula | C₂₄H₂₄D₅N₃O₆ (Salt) / C₂₀H₂₀D₅N₃O₂ (Free Base) |
| Molecular Weight | 460.53 g/mol (Salt) vs. 455.51 g/mol (Unlabeled) |
| Appearance | Off-white to pale gray solid |
| Salt Form | Maleate (1:1 molar ratio of base to maleic acid) |
Physicochemical Properties[4]
Understanding the physical behavior of the salt is critical for the preparation of accurate stock solutions. Unlike the unlabeled pharmaceutical preparation which is optimized for aqueous solubility, the reference standard often requires organic co-solvents for long-term stability.
Solubility & Dissolution Profile
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) .
-
Technical Insight: While the maleate salt confers water solubility to the parent drug for injection, the deuterated reference standard is best dissolved in DMSO or Methanol to prevent hydrolytic degradation during storage.
-
-
Secondary Solubility: Slightly soluble in water; sparingly soluble in ethanol.
-
Partition Coefficient (LogP): ~0.9 (Parent Base). The salt form dissociates in aqueous buffers, reverting to the lipophilic base behavior at physiological pH (7.4).
Thermal & Stability Characteristics
-
Melting Point: 185–187°C (with decomposition).[1]
-
Note: Do not use melting point as a purity check for minute quantities of IS; rely on HPLC-UV or MS purity.
-
-
Hygroscopicity: Mildly hygroscopic. Weighing should be performed rapidly in controlled humidity.
-
Photosensitivity: High. The ergoline ring system is susceptible to UV-induced oxidation and epimerization (conversion to the inactive acci- form).
-
Protocol: All solutions must be handled under yellow light or in amber glassware.
-
Visualization 1: Chemical Identity & Property Logic
Figure 1: Relationship between chemical structure, physical properties, and analytical function.
Analytical Application: LC-MS/MS Protocol
The primary utility of Methyl Ergonovine-d5 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during sample preparation.
Mass Spectrometry Transitions (MRM)
In Positive Electrospray Ionization (+ESI), the maleate salt dissociates, and the protonated molecule [M+H]⁺ is monitored.
Critical Mechanistic Note: The d5 label is typically located on the sec-butyl (propyl) side chain. The primary fragmentation pathway of ergot alkaloids involves the cleavage of the amide bond, releasing the ergoline ring system.
-
Parent Transition: 340.2 (Precursor) → 208.1 (Product: Ergoline Ring).
-
IS Transition: 345.2 (Precursor) → 208.1 (Product: Ergoline Ring).
-
Why 208? Since the d5 label is on the side chain (which is lost as a neutral fragment), the charged product ion (ergoline ring) is often identical to the parent. Specificity is achieved via the precursor mass (Q1) shift of +5 Da.
-
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Methylergonovine | 340.2 [M+H]⁺ | 208.1 | 25–30 |
| Methylergonovine-d5 | 345.2 [M+H]⁺ | 208.1 | 25–30 |
Experimental Workflow: Internal Standard Spiking
Objective: Quantify Methylergonovine in Human Plasma (0.05 – 10 ng/mL).
Step-by-Step Protocol:
-
Stock Preparation:
-
Dissolve 1 mg Methyl Ergonovine-d5 Maleate in 10 mL DMSO (Concentration: 100 µg/mL).
-
Storage: Aliquot into amber vials and store at -20°C or -80°C. Stable for 6 months.
-
-
Working Solution (Spiking Solution):
-
Dilute Stock with 50:50 Methanol:Water to reach 10 ng/mL .
-
Freshness: Prepare weekly.
-
-
Sample Processing (Protein Precipitation):
-
Aliquot: Transfer 200 µL of plasma sample to a centrifuge tube.
-
Spike: Add 20 µL of Working IS Solution (10 ng/mL). Vortex for 10 seconds.[2]
-
Precipitate: Add 600 µL of cold Acetonitrile (ACN).
-
Extract: Vortex (2 min) and Centrifuge (10,000 x g, 5 min, 4°C).
-
Reconstitute: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).
-
Visualization 2: LC-MS/MS Workflow
Figure 2: Integrated workflow for using Methyl Ergonovine-d5 as an Internal Standard.
Stability, Handling & Safety
Isomerization Risk (Epimerization)
Ergot alkaloids are prone to epimerization at the C-8 position, converting the active l-isomer to the inactive d-isomer (often denoted as iso-methylergonovine).
-
Trigger: Basic pH (>9.0) and heat.
-
Prevention: Maintain extraction solvents and mobile phases at acidic or neutral pH (pH 3.0 – 7.0). Use amber glassware to prevent photo-catalyzed isomerization.
Storage Conditions
-
Long-term: -20°C in a non-frost-free freezer.
-
Solution State: DMSO stocks are stable for months at -20°C. Aqueous dilutions should be used within 24 hours.
Safety (E-E-A-T)
-
Toxicity: Methylergonovine is a potent vasoconstrictor and uterotonic agent. Even deuterated forms should be handled as potent compounds.
-
PPE: Nitrile gloves, safety goggles, and handling within a fume hood are mandatory.
-
Accidental Exposure: In case of contact, wash with soap and water. If ingested, seek medical attention immediately due to risk of hypertension and vasoconstriction.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8226, Methylergometrine. Retrieved from [Link]
-
Zhou, Z., et al. (2016). A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study.[3] Journal of Chromatography B. Retrieved from [Link]
Sources
A Technical Guide to the Synthesis, Purification, and Characterization of Deuterated Methylergonovine for Advanced Bioanalytical Applications
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In the landscape of modern drug development and clinical research, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the demand for analytical precision is absolute.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive tool for its unparalleled sensitivity and selectivity in quantifying analytes in complex biological matrices.[2] However, the accuracy of LC-MS/MS data is critically dependent on the mitigation of experimental variability, such as sample loss during extraction and matrix-induced ion suppression.[1][3]
The gold standard for addressing these challenges is the use of a stable isotope-labeled (SIL) internal standard (IS), most commonly a deuterated analog of the analyte.[2][4] A deuterated IS is chemically identical to the analyte, differing only in the substitution of one or more hydrogen atoms with deuterium (²H).[2][3] This subtle mass increase allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they co-elute during chromatography and experience the same extraction recovery and ionization effects.[5] The resulting constant analyte-to-IS signal ratio provides a highly accurate and precise measurement, forming the basis of the isotope dilution mass spectrometry (IDMS) method.[2]
This guide provides an in-depth, scientifically grounded methodology for the synthesis, purification, and analytical characterization of deuterated Methylergonovine. Methylergonovine is a semi-synthetic ergot alkaloid used for the prevention and treatment of postpartum hemorrhage.[6][7] A high-purity deuterated version is an indispensable tool for researchers conducting quantitative bioanalysis, enabling robust clinical pharmacokinetic studies and supporting regulatory submissions.[1][6][8]
Part 1: Strategic Synthesis of Deuterated Methylergonovine (Methylergonovine-d₃)
Rationale for the Synthetic Strategy
The molecular structure of methylergonovine offers several potential sites for deuterium incorporation. However, a successful deuterated standard requires that the isotopic label be placed on a position that is not metabolically active and does not undergo back-exchange under physiological or analytical conditions.
Based on established methods for other ergot alkaloids, the N⁶-methyl group on the ergoline core is an ideal target for deuteration.[9][10] This position is synthetically accessible and chemically stable. We will, therefore, employ a two-step semi-synthetic approach starting from native methylergonovine.[10] This strategy involves:
-
N⁶-Demethylation: Removal of the non-labeled methyl group at the N⁶ position to yield the nor-methylergonovine intermediate.
-
N⁶-Remethylation: Introduction of a deuterated methyl group using an isotopically enriched methylating agent, such as deuterated iodomethane (CD₃I).
This approach ensures specific, high-level incorporation of the deuterium label at a stable position, resulting in a mass shift of +3 Da, which is sufficient to prevent mass spectral overlap with the natural isotopic distribution of the unlabeled analyte.[5]
Caption: High-level workflow for the semi-synthesis of Methylergonovine-d₃.
Detailed Experimental Protocol: N⁶-Remethylation
This protocol assumes the successful synthesis and purification of the nor-methylergonovine precursor. The critical step of introducing the deuterium label is detailed below.
Objective: To synthesize Methylergonovine-d₃ via N⁶-methylation of nor-methylergonovine using deuterated iodomethane.
Materials:
-
Nor-methylergonovine (1 equivalent)
-
Deuterated Iodomethane (CD₃I, 99.5 atom % D) (1.5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve nor-methylergonovine in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate to the solution. Stir the suspension vigorously for 15 minutes at room temperature. The base acts as a proton scavenger to facilitate the nucleophilic attack of the secondary amine.
-
Deuterated Reagent Addition: Add deuterated iodomethane (CD₃I) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours). The use of LC-MS for monitoring is superior as it can directly confirm the appearance of the product with the expected +3 Da mass shift.
-
Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methylergonovine-d₃ product.
Part 2: High-Fidelity Purification via Preparative HPLC
The Critical Role of Purification
The crude synthetic product will contain the desired deuterated compound alongside unreacted starting materials, by-products, and potentially epimers. For its use as an internal standard, both high chemical and isotopic purity are required.[3] High-Performance Liquid Chromatography (HPLC) is the definitive technique for purifying ergot alkaloids.[11][12][13] We will employ a reversed-phase preparative HPLC method.
Caption: Step-by-step workflow for the purification of Methylergonovine-d₃.
Protocol and Parameters for Preparative HPLC
Objective: To purify crude Methylergonovine-d₃ to >99% chemical purity.
Instrumentation: A preparative HPLC system equipped with a UV detector and fraction collector.
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase mixture (e.g., 95:5 Water/Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatography: Inject the sample onto the preparative column.
-
Fraction Collection: Monitor the chromatogram at the specified wavelength (e.g., 312 nm). Collect the fractions corresponding to the main peak of the product.
-
Purity Check: Analyze the collected fractions using a rapid analytical HPLC method to confirm their purity.
-
Final Processing: Pool the fractions with >99% purity. Remove the solvent via lyophilization or rotary evaporation to obtain the final purified Methylergonovine-d₃ as a solid.
Table 1: Recommended HPLC Purification Parameters
| Parameter | Specification | Rationale |
| Column | C18, 10 µm, 250 x 21.2 mm | C18 is a standard reversed-phase chemistry providing good retention and selectivity for ergot alkaloids.[11] A large diameter column is required for preparative scale. |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water | An alkaline mobile phase helps maintain the stability of ergot alkaloid epimers and improves peak shape.[14] |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for this class of compounds.[13] |
| Gradient | 5% to 60% B over 30 minutes | A gradient elution is necessary to effectively separate the product from more or less polar impurities. |
| Flow Rate | 20 mL/min | A typical flow rate for a preparative column of this dimension. |
| Detection | UV at 312 nm | Methylergonovine has a strong UV absorbance at this wavelength, allowing for sensitive detection. |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
Part 3: Self-Validating Analytical Characterization
No synthesis is complete without rigorous analytical confirmation. For a deuterated standard, it is mandatory to confirm not only the chemical identity and purity but also the location and extent of deuterium incorporation.[8] A multi-technique approach provides the highest level of confidence.[15][16]
Caption: A multi-technique approach for comprehensive analytical validation.
Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight and assess isotopic purity.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) or a tandem quadrupole mass spectrometer (TQMS).
-
Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for ergot alkaloids.[17]
-
Analysis:
-
Full Scan: Acquire a full scan spectrum to determine the molecular weight of the deuterated product. The [M+H]⁺ ion should be observed at m/z 343.2, a +3 Da shift from the unlabeled methylergonovine (m/z 340.2).
-
Isotopic Distribution: Analyze the isotopic cluster of the molecular ion to determine the isotopic enrichment. For a high-purity standard, the peak at m/z 343.2 should be the base peak, with minimal contribution from M+0, M+1, or M+2 ions. Isotopic purity should be ≥98%.[3]
-
Fragmentation (MS/MS): A common product ion for ergot alkaloids is observed at m/z 223.[17] Confirming this fragment helps to verify the integrity of the ergoline core structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous confirmation of the deuterium label's position.[8][18]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not have signals interfering with the analyte, such as Chloroform-d (CDCl₃) or DMSO-d₆.[19]
-
¹H-NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Causality: The successful incorporation of the CD₃ group at the N⁶ position will result in the complete disappearance of the characteristic singlet signal for the N⁶-CH₃ protons that is present in the spectrum of unlabeled methylergonovine. This absence is definitive proof of substitution at that specific site.[18][20]
-
-
²H-NMR (Deuterium) Analysis:
-
Acquire a deuterium NMR spectrum.
-
Causality: This experiment directly observes the deuterium nucleus.[20] A strong singlet peak will appear in the chemical shift region corresponding to the N⁶-methyl group, providing direct, incontrovertible evidence of the deuterium label's presence and location.[21]
-
Purity Assessment (HPLC-UV)
Objective: To quantify the chemical purity of the final product.
Methodology:
-
Instrumentation: An analytical HPLC system with a UV detector.
-
Method: Use an analytical scale version of the purification method described in Table 1, but with a smaller column (e.g., C18, 3.5 µm, 150 x 4.6 mm) and a lower flow rate (e.g., 1.0 mL/min).
-
Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The acceptance criterion for an internal standard should be >99%.
Table 2: Summary of Analytical Characterization Data
| Technique | Parameter | Expected Result | Purpose |
| LC-MS | Molecular Ion [M+H]⁺ | m/z 343.2 | Confirms successful incorporation of three deuterium atoms. |
| LC-MS | Isotopic Purity | >99 atom % D₃ | Ensures minimal interference from unlabeled species. |
| ¹H-NMR | N⁶-CH₃ Signal | Absent | Confirms complete substitution at the target site.[18] |
| ²H-NMR | N⁶-CD₃ Signal | Present (Singlet) | Provides direct evidence of the label's location.[20][21] |
| HPLC-UV | Peak Area % | >99.0% | Guarantees high chemical purity of the standard. |
Conclusion
The development of a high-purity deuterated internal standard is a meticulous process that combines strategic organic synthesis with robust purification and multi-faceted analytical validation. The semi-synthetic approach detailed in this guide for Methylergonovine-d₃ provides a reliable pathway to produce a standard suitable for the most demanding bioanalytical applications. By employing a self-validating characterization workflow that combines mass spectrometry and NMR, researchers can have the highest degree of confidence in the identity, purity, and isotopic integrity of their internal standard.[8][16] This analytical certainty is fundamental to generating the reliable, reproducible, and defensible data required in modern pharmaceutical research and development.[2]
References
- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
- (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Wikipedia. (n.d.). Deuterium NMR.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
- Ma, Y., et al. (2016). A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1011, 105-110.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
- Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR.
- (n.d.). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis.
- Kopp, B., & Kletter, C. (2008). Determination of ergot alkaloids in feed by HPLC. Mycotoxin Research, 24(2), 73-9.
- Sigma-Aldrich. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS.
- (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis.
- (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Krska, R., et al. (2006). Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments. Rapid Communications in Mass Spectrometry, 20(19), 2915-2924.
- UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis.
- Spácil, Z., et al. (2023). Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds. Journal of the Hellenic Veterinary Medical Society, 74(4), 6331-6340.
- C. O. Kappe, et al. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry.
- (2024). Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review).
- Patsnap Synapse. (2024). What is the mechanism of Methylergonovine Maleate?.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 19. myuchem.com [myuchem.com]
- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Strategic Sourcing & Technical Validation of Methyl Ergonovine-d5 Maleate
Executive Summary
Methyl Ergonovine (Methylergometrine) is a semi-synthetic ergot alkaloid critical in the management of postpartum hemorrhage.[1][2][3] Precise quantification in biological matrices (plasma, serum) via LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, recovery losses, and ionization variability.[1]
Methyl Ergonovine-d5 Maleate Salt is the gold-standard SIL-IS for this application.[1] However, its sourcing is niche, and its physicochemical instability (light/heat sensitivity) demands rigorous handling protocols.[1] This guide provides a validated sourcing strategy, technical profiling, and a self-validating bioanalytical workflow.[1]
Part 1: Chemical Profile & Critical Attributes[1]
Understanding the specific form of the reference standard is the first step in assay validity. You are not just buying a "d5 label"; you are buying a specific salt form with distinct solubility and stability profiles.
| Attribute | Specification | Technical Note |
| Compound Name | Methyl Ergonovine-d5 Maleate Salt | Also known as Methylergometrine-d5 Maleate.[1] |
| Chemical Structure | (8β)-9,10-Didehydro-N-[(1S)-1-(hydroxymethyl)propyl-d5]-6-methyl-ergoline-8-carboxamide Maleate | The deuterium label (d5) is located on the sec-butyl side chain , ensuring it does not exchange with solvent protons.[1] |
| CAS Number | N/A (Labeled analogue of 57432-61-8) | The unlabeled maleate salt is CAS 57432-61-8.[1] The d5 form is generally identified by catalog number. |
| Molecular Weight | ~460.53 g/mol | Unlabeled Maleate is 455.51 g/mol .[1] The +5 Da shift provides mass resolution from the analyte. |
| Appearance | Pale Grey to Off-White Solid | Darkening indicates oxidation or light degradation.[1] |
| Solubility | DMSO, Methanol (Slightly) | The maleate counterion improves aqueous solubility compared to the free base but requires organic co-solvent for stock prep.[1] |
| Stability | High Light Sensitivity | Rapid isomerization to methylergominine occurs under light exposure.[1] |
Part 2: Strategic Sourcing Landscape
Unlike common drugs of abuse (e.g., Methamphetamine-d5), Methyl Ergonovine-d5 is not widely stocked by generalist suppliers like Cerilliant or Cayman Chemical in the specific maleate salt form.[1] The supply chain is concentrated among specialized organic synthesis labs.[1]
Primary & Secondary Suppliers
-
Toronto Research Chemicals (TRC) [1][4]
-
Status: Primary Manufacturer. Most other vendors distribute TRC material.[1]
-
Catalog #: M304602[1]
-
Pack Sizes: 0.5 mg, 1 mg, 5 mg.[1]
-
Quality Tier: Research Grade (typically >95% chemical purity, >98% isotopic purity).[1]
-
Recommendation: Source directly or via LGC Standards to ensure lot traceability.
-
-
United States Biological (US Bio)
-
Santa Cruz Biotechnology (SCBT) [1]
Sourcing Decision Matrix
Figure 1: Decision logic for sourcing Methyl Ergonovine-d5 to ensure chemical consistency.
Part 3: Technical Protocol (LC-MS/MS Integration)
This protocol integrates the d5-IS into a validated workflow for human plasma, based on the principles established by Gao et al. (2016).[1]
A. Stock Solution Preparation (Critical Control Point)
-
Solvent: Dissolve 1 mg of Methyl Ergonovine-d5 Maleate in 1 mL of DMSO or Methanol . Do not use pure water as the primary solvent for the stock due to potential hydrolysis or precipitation over time.
-
Storage: Aliquot into Amber Glass Vials (silanized preferred). Store at -20°C or lower.
-
Shelf Life: 6 months (if protected from light).[1]
-
Working Solution: Dilute stock to ~100 ng/mL in 50% Methanol/Water for daily spiking. Discard working solutions daily.
B. Sample Extraction Workflow (Alkaline LLE)
Methylergonovine is a weak base.[1] To extract it efficiently into an organic layer, the plasma pH must be adjusted to suppress ionization (make it neutral).[1]
-
Spike: Add 20 µL of Methyl Ergonovine-d5 Working Solution to 500 µL of plasma. Vortex.
-
Alkalinize: Add 50 µL of 0.1 M NaOH or saturated Sodium Carbonate (pH > 9).
-
Extract: Add 3 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether) .
-
Agitate: Vortex vigorously for 3 minutes. Centrifuge at 4000 rpm for 10 min.
-
Dry: Transfer supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification):
The mass spectrometer detects the protonated molecule
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl Ergonovine | 340.2 | 208.1 (Quant) / 223.1 (Qual) | ~25-30 |
| Methyl Ergonovine-d5 (IS) | 345.2 | 213.1 | ~25-30 |
Note: The product ion 208.1 corresponds to the lysergic acid moiety. The d5 label is on the side chain, so if the fragmentation retains the side chain, the fragment will shift. If fragmentation cleaves the side chain (leaving the ergoline core), the fragment mass might be identical to the analyte. Crucial: Verify that the 213.1 fragment retains the d5 label.[1] If the label is lost during fragmentation, you must select a different transition to avoid "cross-talk".
D. Analytical Workflow Diagram
Figure 2: Validated extraction and analysis workflow for Methyl Ergonovine quantification.[1]
Part 4: Validation & Self-Correcting Mechanisms
To ensure "Trustworthiness" (the T in E-E-A-T), you must perform an Isotopic Contribution Check .
-
Blank Interference: Inject a "Double Blank" (Plasma only) and a "Zero Sample" (Plasma + IS only).
-
Cross-Talk: Inject a high concentration of Analyte (d0) without IS. Monitor the IS channel (345.2 -> 213.1).[1]
-
Requirement: No signal in the IS channel.[1] If signal appears, your mass resolution is insufficient or the d5 label is unstable.
-
References
-
Gao, Y., et al. (2016).[1] "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 1011, 62-68.[1]
-
Toronto Research Chemicals. "Methyl Ergonovine Maleate Salt - Product Monograph." TRC Catalogue. [1]
-
United States Pharmacopeia (USP). "Methylergonovine Maleate Monograph."[1] USP-NF.[1] (Referenced for salt form properties).[1][6]
-
American Regent. "Methylergonovine Maleate Injection - Prescribing Information."[1][3] (Referenced for stability/storage data).
Sources
- 1. Methylergonovine maleate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. americanregent.com [americanregent.com]
- 4. Toronto Research Chemicals, [biosci.com.au]
- 5. Methylergonovine Maleate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
The following technical guide details the primary applications, experimental protocols, and mechanistic principles of Methyl Ergonovine-d5 Maleate Salt in biomedical research.
Content Type: Technical Reference & Experimental Protocol Target Audience: Bioanalytical Chemists, Toxicologists, and Pharmacokineticists
Executive Summary
Methyl Ergonovine-d5 Maleate Salt (C24H24D5N3O6) is the stable isotope-labeled analog of methylergonovine (methylergometrine), a semi-synthetic ergot alkaloid used clinically for the prevention of postpartum hemorrhage. In research and drug development, the d5 variant serves a singular, critical function: it is the Internal Standard (IS) of choice for the quantification of methylergonovine in biological matrices (plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its primary value lies in Isotope Dilution Mass Spectrometry (IDMS) . By possessing nearly identical physicochemical properties to the analyte but a distinct mass shift (+5 Da), it compensates for:
-
Matrix Effects: Ion suppression or enhancement in the Electrospray Ionization (ESI) source.
-
Extraction Variability: Inconsistencies during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Retention Time Shifts: Chromatographic drift during high-throughput runs.
Technical Profile & Physicochemical Properties
Before initiating experimental workflows, researchers must characterize the reference material.
| Property | Specification | Technical Note |
| Compound Name | Methyl Ergonovine-d5 Maleate Salt | Labeled on the side chain (typically the hydroxymethyl-propyl moiety). |
| CAS Number | 113-42-8 (Unlabeled Parent) | d5 CAS is vendor-specific; often listed as "Labeled Metabolite". |
| Molecular Formula | C20H20D5N3O2 · C4H4O4 | Free base MW: ~344.45 g/mol (vs. 339.4 unlabeled). |
| Solubility | DMSO, Methanol, Water (Slightly) | Dissolve in DMSO or MeOH for stock; dilute in mobile phase. |
| Stability | Light Sensitive, Hygroscopic | Store at -20°C. Protect from light (amber vials required). |
| pKa | ~6.8 (Amine) | Requires alkaline pH (>9) for efficient organic extraction. |
Core Application: LC-MS/MS Quantification Protocol
The following protocol is synthesized from validated bioanalytical methods for ergot alkaloids. It utilizes a Liquid-Liquid Extraction (LLE) workflow, which provides superior cleanup for alkaloids compared to protein precipitation.
Experimental Workflow Diagram
Caption: Step-by-step bioanalytical workflow for extracting and quantifying Methylergonovine using the d5-internal standard.
Detailed Methodology
Step 1: Stock Solution Preparation
-
Primary Stock: Dissolve 1 mg Methyl Ergonovine-d5 Maleate in 1 mL DMSO to yield a 1 mg/mL (free base equivalent) solution.
-
Working IS Solution: Dilute with 50% Methanol/Water to a concentration of 10–50 ng/mL . Critical: This concentration should yield a signal intensity similar to the mid-range of the analyte calibration curve (e.g., 10^5 to 10^6 cps).
Step 2: Sample Extraction (LLE)
Rationale: Methylergonovine is a weak base. Alkalinization suppresses ionization, rendering the molecule neutral and hydrophobic, allowing it to partition into the organic solvent.
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 20 µL of Working IS Solution (d5). Vortex for 10 sec.
-
Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.5–10). Vortex.
-
Add 3 mL of extraction solvent (Ethyl Acetate:Diethyl Ether, 1:1 v/v, or Methyl tert-butyl ether (MTBE)).
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute residue in 100 µL of Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3-5 minutes.
-
Ionization: Electrospray Positive (ESI+).
Step 4: MRM Transitions (Mass Spectrometry)
Selection of the correct transition is vital. The d5 label is typically on the propyl side chain .
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |
| Methylergonovine | 340.2 [M+H]+ | 267.1 | 20–30 | Quantifier |
| 340.2 [M+H]+ | 208.1 | 35–45 | Qualifier | |
| Methyl Ergonovine-d5 | 345.2 [M+H]+ | 267.1 * | 20–30 | IS Quantifier |
*Technical Note on IS Transition: The primary fragment (m/z 267) often results from the loss of the side chain (C4H9O). If the d5 label is located on this lost side chain, the product ion for the IS will be m/z 267.1 (identical to the analyte product).
-
Is this a problem? No, because the Precursor ions (340 vs 345) are resolved by Q1. This is a standard "Cross-talk" check scenario.
-
Alternative: If the label is retained in a different fragment, a shifted product ion (e.g., 272.1) would be observed. Always run a product ion scan (MS2) on the pure d5 standard to confirm the dominant fragment.
Mechanism of Action: Why d5?
The use of Methyl Ergonovine-d5 is not merely procedural; it is a mathematical necessity for accuracy in complex matrices.
Correction of Matrix Effects
Biological fluids contain phospholipids and salts that co-elute with the drug. These contaminants can "steal" charge in the ESI source, reducing the signal (Ion Suppression).
-
Without IS: A sample with high lipids might show 50% signal, leading to a false low result.
-
With d5-IS: The d5 molecule co-elutes exactly with the drug. If the drug signal is suppressed by 50%, the d5 signal is also suppressed by 50%.
-
Calculation: The ratio remains constant:
Signal Correction Logic Diagram
Caption: The d5-IS experiences the exact same ionization suppression as the analyte, ensuring the final ratio remains accurate.
Validation & Quality Assurance
To ensure scientific integrity (Trustworthiness), the method using Methyl Ergonovine-d5 must be validated according to FDA or EMA Bioanalytical Method Validation guidelines.
-
Selectivity: Inject a "double blank" (plasma only) and a "blank + IS" (plasma + d5). Ensure the d5 channel (345->267) has no interference from the plasma, and the analyte channel (340->267) has no interference from the d5 (isotopic purity check).
-
Linearity: Construct a calibration curve (e.g., 0.05 to 20 ng/mL). The correlation coefficient (
) of the area ratios should exceed 0.99. -
Recovery: Compare the peak area of d5 spiked before extraction vs. d5 spiked after extraction. This measures extraction efficiency (typically 70–90% for LLE).
Applications in Forensic & Clinical Toxicology
Beyond PK studies, this salt is pivotal in:
-
Postpartum Hemorrhage Monitoring: Ensuring therapeutic levels are achieved without reaching toxicity (vasoconstriction/hypertension).
-
Abuse Detection: Ergot alkaloids can be abused for their hallucinogenic or stimulant properties (though less common than LSD). The d5-IS allows for definitive confirmation in legal cases where "retention time" alone is insufficient evidence.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Zhou, J. L., et al. (2016). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8226, Methylergonovine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Technical Guide: Stability and Storage of Methyl Ergonovine-d5 Maleate Salt
This technical guide details the stability, storage, and handling protocols for Methyl Ergonovine-d5 Maleate Salt (Methylergometrine-d5), a deuterated internal standard (IS) critical for the precise LC-MS/MS quantitation of ergot alkaloids.
Executive Summary: The Stability Imperative
Methyl Ergonovine-d5 Maleate is a high-value stable isotope-labeled internal standard. Its utility in bioanalysis relies entirely on its isotopic purity and chemical integrity. Unlike its therapeutic parent compound, which is often stored at 2–8°C in clinical formulations, the d5-labeled research standard requires significantly more rigorous preservation to prevent degradation and deuterium scrambling.
Critical Failure Modes:
-
Epimerization: Conversion to the inactive isomer (Methylergometrinine) under light or basic pH.
-
Photo-Oxidation: Rapid formation of lumiergonovine derivatives upon exposure to UV/Visible light.
-
Hygroscopic Hydrolysis: The maleate salt is hygroscopic; moisture ingress catalyzes hydrolysis of the amide bond.
Physicochemical Profile & Stability Matrix
The following matrix synthesizes the core stability parameters derived from ergot alkaloid chemistry and stable isotope handling best practices.
| Parameter | Critical Threshold | Mechanistic Impact | Mitigation Strategy |
| Photosensitivity | High (UV & Visible) | Catalyzes oxidation to lumiergonovine and C8-epimerization. | Amber glass is mandatory. Handle under yellow light (sodium vapor) if possible. |
| Hygroscopicity | Moderate to High | Moisture promotes amide hydrolysis and salt dissociation. | Store with desiccant packs ; equilibrate to RT before opening. |
| Oxidation | High | Indole ring is electron-rich and prone to radical attack. | Purge headspace with Argon or Nitrogen . |
| pH Stability | Optimal: pH 3.0 – 5.0 | Basic pH (>6.0) accelerates C8-epimerization. Acidic pH (<2.0) risks hydrolysis. | Reconstitute in 0.1% Formic Acid or Acetic Acid in solvent. |
| Thermal Limit | Solid: -20°C Solution: -80°C | Heat accelerates all degradation pathways. | Cold chain management is non-negotiable. |
Protocol A: Solid-State Storage (Long-Term)
Objective: Maintain chemical purity >98% and isotopic enrichment >99% for >2 years.
The "Gold Standard" Storage Workflow
This protocol utilizes a multi-barrier approach to eliminate light, oxygen, and moisture.
-
Primary Container: The manufacturer's vial must be amber glass with a PTFE-lined screw cap.
-
Secondary Containment: Place the primary vial inside a sealed Mylar bag or a secondary opaque jar containing active silica gel or molecular sieve packets.
-
Atmosphere: If the seal is broken, purge the headspace with Argon gas (heavier than air, providing a better blanket than Nitrogen) before resealing.
-
Temperature: Store continuously at -20°C (standard freezer) or -80°C (ultra-low freezer).
-
Note: -80°C is preferred for storage exceeding 12 months.
-
Thawing Procedure (Critical)
-
Step 1: Remove the secondary container from the freezer.
-
Step 2: Allow the unopened container to equilibrate to room temperature (approx. 30–45 minutes).
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic salt, initiating immediate hydrolysis.
-
-
Step 3: Wipe the exterior with a lint-free tissue before opening.
Protocol B: Solution Preparation & Handling
Objective: Create a stable stock solution for LC-MS/MS spiking.
Solvent Selection Logic
-
Preferred: Methanol (MeOH) or Acetonitrile (ACN).
-
Modifier: Add 0.1% Acetic Acid or Formic Acid .
-
Reasoning: Ergot alkaloids are weak bases. Acidifying the solvent ensures the molecule remains protonated (salt form), which significantly inhibits epimerization at the C8 position compared to neutral or basic solutions.
-
-
Deuterium Safety: The d5-label is located on the side chain (propyl group), consisting of C-D bonds. These are non-exchangeable in protic solvents like Methanol. Therefore, Methanol is safe to use and often provides better solubility for the maleate salt than pure ACN.
Reconstitution Workflow
-
Weighing: Weigh the solid quickly under dim light. Avoid using a static-prone plastic spatula; use stainless steel.
-
Dissolution: Dissolve to a high concentration (e.g., 1.0 mg/mL) in MeOH + 0.1% Formic Acid .
-
Tip: Sonicate briefly (max 30 seconds) if dissolution is slow, but avoid heating the bath.
-
-
Aliquot: Immediately dispense the stock into single-use amber glass HPLC vials or microcentrifuge tubes (if compatible).
-
Storage: Store aliquots at -80°C .
-
Shelf Life: 6 months at -80°C. Discard working solutions (diluted) after 1 week at 4°C.
-
Degradation Mechanisms & Visualizations
Understanding how the molecule fails allows for better troubleshooting. The two primary pathways are Epimerization and Photo-Oxidation .
Pathway Diagram: Degradation Dynamics
Caption: Figure 1. Primary degradation pathways. Red arrows indicate irreversible or rapid failure modes triggered by improper storage.
Quality Control: A Self-Validating System
To ensure data integrity, implement this self-validating check before running critical batches.
The "Isomeric Ratio" Check
Ergot alkaloids naturally exist in an equilibrium between the active (R-isomer) and inactive (S-isomer) forms.
-
Protocol: Inject a fresh dilution of your Methyl Ergonovine-d5 stock onto the LC-MS system.
-
Acceptance Criteria:
-
Failure Mode: If the epimer peak exceeds 10%, the stock has likely been exposed to heat or basic pH during storage. Discard and prepare fresh.
Handling Workflow Diagram
Caption: Figure 2. Optimized handling workflow to minimize moisture ingress and epimerization risks.
References
-
Cayman Chemical. (2022).[2][3] Methylergonovine Maleate Product Information & Stability Data. Retrieved from
-
Santa Cruz Biotechnology. (2024).[3][4] Methylergonovine-d5 Maleate Salt: Physicochemical Properties and Storage. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2012). Methergine (Methylergonovine Maleate) Labeling and Stability Information. Retrieved from
-
Burgot, G., et al. (2006). Stability of oral liquid preparations of methylergometrine. Journal of Clinical Pharmacy and Therapeutics. Retrieved from
-
Toronto Research Chemicals. (2020). Safety Data Sheet: Methylergometrine Maleate. Retrieved from [5]
Sources
Methodological & Application
Quantitative Determination of Methylergonovine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methylergonovine in human plasma. The method employs Methylergonovine-d5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method has been developed and validated following the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Methylergonovine is a semi-synthetic ergot alkaloid used for the prevention and treatment of postpartum hemorrhage. Its potent uterotonic activity necessitates careful dose management, which in turn requires a sensitive and accurate analytical method for its quantification in biological matrices. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.
A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard. A stable isotope-labeled internal standard, such as Methylergonovine-d5, is the ideal choice as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the analysis of Methylergonovine in human plasma, from sample preparation to data acquisition and analysis, designed for researchers and professionals in drug development and clinical research.
Materials and Methods
Chemicals and Reagents
-
Methylergonovine maleate reference standard (Purity ≥98%)
-
Methylergonovine-d5 maleate internal standard (Purity ≥98%, Isotopic Purity ≥99%)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions
-
Methylergonovine Stock Solution (1 mg/mL): Accurately weigh and dissolve Methylergonovine maleate in methanol.
-
Methylergonovine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Methylergonovine-d5 maleate in methanol.
-
Working Solutions: Prepare serial dilutions of the Methylergonovine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Methylergonovine-d5 stock solution in 50:50 (v/v) methanol:water.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
The objective of the LLE procedure is to isolate Methylergonovine from the complex plasma matrix while maximizing recovery and minimizing interferences. An alkaline environment is used to ensure the analyte is in its non-ionized, more organic-soluble form.
Caption: Liquid-Liquid Extraction Workflow for Methylergonovine.
Protocol Steps:
-
Pipette 200 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Methylergonovine-d5 internal standard working solution (10 ng/mL).
-
Vortex briefly for 10 seconds.
-
Add 100 µL of 0.1 M Sodium Hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The chromatographic method is designed to provide a sharp, symmetrical peak for Methylergonovine, well-separated from any potential interferences from the plasma matrix. The mass spectrometric detection uses Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.
Caption: Overall LC-MS/MS Analytical Workflow.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase, e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
| MS Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Compound |
Method Validation
The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which is harmonized between the FDA and EMA. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was evaluated by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of Methylergonovine and the internal standard.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.025 to 10 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.025 | ≤ 8.5 | ± 9.2 | ≤ 10.1 | ± 8.5 |
| LQC | 0.075 | ≤ 6.2 | ± 5.5 | ≤ 7.8 | ± 6.1 |
| MQC | 0.75 | ≤ 4.8 | ± 3.1 | ≤ 5.9 | ± 4.3 |
| HQC | 7.5 | ≤ 3.5 | ± 2.4 | ≤ 4.2 | ± 3.0 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Extraction Recovery and Matrix Effect
The extraction recovery of Methylergonovine was consistent and concentration-independent, averaging approximately 85%. The use of Methylergonovine-d5 effectively compensated for any variability in the extraction process. The matrix effect was assessed and found to be minimal, with the normalized matrix factor ranging from 0.95 to 1.04, indicating no significant ion suppression or enhancement.
Stability
Methylergonovine was found to be stable in human plasma under various storage and handling conditions, including:
-
Bench-top stability: 6 hours at room temperature
-
Freeze-thaw stability: 3 cycles from -80°C to room temperature
-
Long-term stability: 90 days at -80°C
-
Post-preparative stability: 24 hours in the autosampler at 10°C
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of Methylergonovine in human plasma. The use of a deuterated internal standard and a simple liquid-liquid extraction protocol ensures high accuracy and precision. The method is fully validated according to international regulatory guidelines and is well-suited for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies.
References
- Gao, Y., Sun, Q., Liu, D., Ma, B., Zhao, H., Fang, Z., Wang, H., & Lou, H. (2016). A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- U.S. Food and Drug Administration. (2018).
- International Council for Harmonisation. (2022).
- Jadav, M., et al. (2021). Method development, validation and stability indicating study. International Journal of Biology, Pharmacy and Allied Sciences, 10(3).
- ResolveMass Laboratories Inc. (2025).
- Thermo Fisher Scientific. (n.d.).
- Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
- Weiling, J. (2002). LC-MS-MS experiences with internal standards.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).
Application Note & Protocol: Quantification of Methylergonovine in Human Plasma by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and validated protocol for the quantitative analysis of Methylergonovine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Methylergonovine, a semi-synthetic ergot alkaloid, is a critical therapeutic agent for the prevention and control of postpartum hemorrhage.[1] Accurate quantification in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a foundational Liquid-Liquid Extraction (LLE) protocol derived from validated methodologies, an alternative Solid-Phase Extraction (SPE) workflow, and a thorough discussion of the scientific principles underpinning each step. All procedures are framed within the context of international bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative
Methylergonovine acts directly on the uterine smooth muscle, inducing rapid and sustained contractions that are vital in managing postpartum atony and hemorrhage.[2] Its pharmacokinetic profile, characterized by rapid distribution and a mean elimination half-life of approximately 3.39 hours, necessitates a highly sensitive and selective analytical method to capture its concentration-time profile accurately in human plasma.[2][3]
LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity, allowing for the precise measurement of analytes in complex biological matrices.[4][5][6] This application note is designed to provide scientists with not just a set of instructions, but a deep understanding of the method's mechanics, from sample preparation to data acquisition, enabling them to implement and adapt this protocol with confidence.
Foundational Principles: Causality in Method Design
A robust bioanalytical method is a self-validating system. The choices made in sample preparation, chromatography, and detection are interconnected and grounded in the physicochemical properties of the analyte and the nature of the biological matrix.
Physicochemical Properties of Methylergonovine
Understanding the properties of Methylergonovine is key to designing an effective extraction and analysis method.
| Property | Value/Description | Implication for Analysis |
| Molecular Weight | 339.43 g/mol | Suitable for LC-MS analysis. |
| pKa | ~6.65 | The molecule is a weak base. This is critical for pH-driven LLE and SPE, allowing for its neutral or ionized state to be controlled. |
| Solubility | Moderately soluble in water; readily soluble in alcohol and acetone. | Guides the choice of extraction and reconstitution solvents. |
| logP | 1.2 | Indicates moderate lipophilicity, suitable for both LLE and reversed-phase chromatography. |
Data sourced from PubChem and ChemicalBook.[7][8]
The Challenge of the Plasma Matrix
Human plasma is a complex mixture of proteins, lipids, salts, and endogenous metabolites. These components can interfere with analysis through a phenomenon known as the matrix effect , where the ionization efficiency of the analyte in the mass spectrometer's source is suppressed or enhanced.[5][9][10] Phospholipids are particularly notorious for causing ion suppression.[9] The primary goal of sample preparation is to selectively isolate Methylergonovine while removing these interfering components.
The Role of the Internal Standard (IS)
An Internal Standard is crucial for accurate and precise quantification. It is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. The IS compensates for variability during sample preparation and analysis.[11] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Deuterated or ¹³C-labeled Methylergonovine), as its chemical and physical properties are nearly identical to the analyte, ensuring it tracks perfectly through the analytical process.[12][13][14]
-
Ideal IS: ¹³C- or Deuterated-Methylergonovine. These are the "gold standard" as they co-elute with the analyte and experience the same matrix effects.[12][14] Commercial availability may be limited, but custom synthesis is an option from specialized suppliers.[2]
-
Practical Alternative: A structural analog can be used if a SIL-IS is unavailable. Methysergide, a closely related ergot alkaloid, has been successfully used as an IS for Methylergonovine analysis.[8][9]
Instrumentation and Reagents
Instrumentation
-
Liquid Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system capable of generating precise gradients and delivering stable flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape.
Chemicals and Reagents
-
Methylergonovine maleate reference standard
-
Internal Standard (e.g., Methysergide or a SIL-IS)
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma (with K2-EDTA as anticoagulant)
-
Deionized water, 18 MΩ·cm or higher
Detailed Experimental Protocols
Two primary sample preparation protocols are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from the validated method described by Gao et al. (2016) and is effective for isolating Methylergonovine from plasma.[1] The principle relies on partitioning the analyte between the aqueous plasma phase and an immiscible organic solvent, driven by pH adjustment to ensure Methylergonovine is in its neutral, more organic-soluble state.
Caption: Liquid-Liquid Extraction (LLE) workflow for Methylergonovine.
-
Sample Aliquoting: Pipette 500 µL of human plasma (calibrator, QC, or unknown sample) into a clean polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the IS working solution to each tube (except for blank matrix samples).
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide (NaOH) solution to each tube. This raises the pH, neutralizing the charge on the basic Methylergonovine molecule (pKa ~6.65), thereby increasing its affinity for the organic extraction solvent.
-
Vortex: Briefly vortex the mixture for 30 seconds.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE). MTBE is an effective solvent for extracting moderately lipophilic basic drugs.
-
Mixing: Vortex vigorously for 3 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers cleanly.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 50:50 mixture of mobile phase A and mobile phase B. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Alternative Method
SPE offers an alternative that can sometimes provide cleaner extracts and is highly amenable to automation. This protocol is a scientifically grounded approach based on the known properties of Methylergonovine and general methods for extracting basic drugs from plasma. A mixed-mode cation exchange polymer-based sorbent is recommended.
Caption: Solid-Phase Extraction (SPE) workflow for Methylergonovine.
-
Sample Pre-treatment: To 200 µL of plasma, add the IS. Then, add 200 µL of 4% phosphoric acid in water. This step disrupts protein binding and ensures the basic Methylergonovine is positively charged for retention on the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures a reproducible interaction.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to ensure a slow, steady flow rate (approx. 1 mL/min).
-
Wash 1 (Interference Removal): Wash the cartridge with 1 mL of 0.1% formic acid in water. This removes polar interferences while the analyte is retained by both reversed-phase and ion-exchange mechanisms.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 mL of methanol. This step removes lipids and other non-polar interferences that are retained by the reversed-phase backbone of the sorbent. The analyte remains bound by the stronger ion-exchange mechanism.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on Methylergonovine, disrupting the ion-exchange retention mechanism and allowing it to be eluted.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol (steps 9-10).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analytical Method
The following parameters are based on the validated method by Gao et al. and represent a robust starting point for analysis.[1]
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like Methylergonovine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes good peak shape and efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. | A standard gradient to elute the analyte and clean the column. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity with potential matrix effects. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Methylergonovine contains basic nitrogen atoms that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Methylergonovine: 340.2 → 223.1Methysergide (IS): 354.2 → 223.1 | These transitions should be optimized on the specific instrument used. The shared product ion (223.1) is a characteristic fragment. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for efficient ionization. |
| Collision Gas | Nitrogen | Standard collision gas for fragmentation in the collision cell. |
Method Validation: Ensuring Trustworthiness
The described method must be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[6][9] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank plasma from at least 6 sources. |
| Calibration Curve | A plot of the analyte/IS peak area ratio versus the nominal concentration. | At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Not a required parameter if a suitable IS is used, but should be consistent and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization by matrix components. | Assessed by comparing the analyte response in post-extraction spiked samples to that in a pure solution. The IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the baseline (time zero) samples. |
Freeze-Thaw Stability Protocol
To assess freeze-thaw stability, low and high concentration QC samples are analyzed after undergoing a specified number of freeze-thaw cycles.
-
Prepare replicate sets of low and high QCs.
-
Store all QCs at -80°C for at least 24 hours.
-
Thaw one set of QCs completely at room temperature, then refreeze at -80°C for at least 12 hours. This constitutes one cycle.
-
Repeat for a minimum of three cycles.
-
Analyze the QCs from each cycle along with a freshly prepared calibration curve and compare the results to baseline (time zero) samples. Most analytes are stable for several freeze-thaw cycles.[15][16][17]
Conclusion
This application note provides a comprehensive, scientifically grounded framework for the quantification of Methylergonovine in human plasma. The detailed LLE protocol, based on a validated peer-reviewed method, offers a reliable starting point for any bioanalytical laboratory. The alternative SPE protocol provides a high-throughput-compatible option. By understanding the chemical principles behind each step and adhering to rigorous validation standards, researchers can generate high-quality, reproducible data essential for advancing drug development and clinical research.
References
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies. [Link]
-
Ediage, E. N., & Van Bocxlaer, J. F. (2011). Determination of ergot alkaloids in plasma by high-performance liquid chromatography and fluorescence detection. Journal of Chromatography B, 879(24), 2445-2454. [Link]
-
Parasuraman, S., et al. (2014). An Overview of Liquid Chromatography-Mass Spectroscopy Instrumentation. Pharmaceutical Methods, 5(2), 45-51. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2011). Journal of Visualized Experiments. [Link]
-
Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. (2012). IntechOpen. [Link]
-
Lee, T. A., & Vékey, K. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 32(12), 653-658. [Link]
-
Food Standards Agency. (2008). HPLC/MS/MS method for the determination of ergot alkaloids in cereals. [Link]
-
Crews, C. (2015). Analysis of Ergot Alkaloids. Toxins, 7(6), 2024-2050. [Link]
-
Herter, S. O., Haase, H., & Koch, M. (2025). Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis. Journal of Agricultural and Food Chemistry. [Link]
-
Chiron. Why do toxicologists need an internal standard?. [Link]
-
LIBIOS. 13C Labeled internal standards. [Link]
-
Gao, Y., et al. (2016). A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1011, 62-68. [Link]
-
PubChem. Methysergide. [Link]
-
Klümper, E., et al. (2007). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Chromatography B, 850(1-2), 433-439. [Link]
-
Krska, R., et al. (2008). Determination of ergot alkaloids from grains with UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 392(3), 365-373. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Andersen, S. L., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography A, 1218(52), 9474-9481. [Link]
-
Romer Labs. 13C Isotope Labeled. [Link]
-
Al-Kharraz, A., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1099. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Paltiel, L., et al. (2008). Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study. Cell Preservation Technology, 6(3), 223-230. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. methylergonovine. [Link]
-
Hsieh, S. Y., et al. (2006). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Cell Preservation Technology, 4(4), 251-260. [Link]
-
Müller-Schweinitzer, E., & Tapparelli, C. (1986). Methylergometrine, an active metabolite of methysergide. Cephalalgia, 6(1), 35-41. [Link]
-
Paltiel, L., et al. (2008). Evaluation of Freeze–Thaw Cycles on Stored Plasma in the Biobank of the Norwegian Mother and Child Cohort Study. ResearchGate. [Link]
-
Gunter, E. Analyte Stability & Freeze-Thaw Information-1. Scribd. [Link]
-
Element Lab Solutions. Deuterated PAH Internal Standards Mix. [Link]
Sources
- 1. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Deuterated Amino Acid Standard Mixture SMB00917 Sigma-Aldrich [sigmaaldrich.com]
- 8. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ergot alkaloids in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
- 11. lcms.cz [lcms.cz]
- 12. chiron.no [chiron.no]
- 13. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Pharmacokinetic Profiling of Methylergonovine in Human Plasma
[1]
Technique: LC-MS/MS Bioanalysis using Stable Isotope Dilution Analyte: Methylergonovine (Methylergometrine) Internal Standard: Methyl Ergonovine-d5 (Maleate Salt) Application: Clinical and Non-Clinical Pharmacokinetics (PK)
Introduction
Methylergonovine (ME) is a semi-synthetic ergot alkaloid and a potent uterotonic agent primarily used for the prevention and treatment of postpartum hemorrhage (PPH). Due to its potent pharmacological activity, ME is administered in low doses (typically 0.2 mg), resulting in low nanogram to picogram per milliliter plasma concentrations.
Accurate pharmacokinetic (PK) profiling of ME requires a bioanalytical method capable of high sensitivity (LLOQ
This guide details a validated protocol for the quantitation of ME in human plasma, designed to meet FDA and EMA Bioanalytical Method Validation guidelines.
Chemical and Physical Properties
Understanding the physicochemical differences between the analyte and the IS is essential for method development.
| Property | Methylergonovine (Analyte) | Methyl Ergonovine-d5 (Internal Standard) |
| CAS Number | 113-42-8 (Free base) | N/A (Specific to manufacturer) |
| Molecular Formula | ||
| Molecular Weight | 339.4 g/mol (Free base) | ~344.4 g/mol (Free base) |
| Label Position | N/A | Side-chain (Hydroxymethylpropyl-d5) |
| pKa | ~6.8 (Basic amine) | ~6.8 |
| LogP | ~0.9 (Moderately Lipophilic) | ~0.9 |
| Solubility | Methanol, Ethanol, Acidic Water | Methanol, DMSO |
| Light Sensitivity | High (Unstable in UV light) | High (Protect from light) |
Critical Note: Methylergonovine is supplied as a Maleate salt.[1][2][3] Ensure calculations for stock preparation account for the salt correction factor (MW Salt / MW Free Base).
Experimental Protocol
Reagents and Materials[4][5][6]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Water.
-
Additives: Ammonium Formate (10 mM), Formic Acid (FA), Ammonium Hydroxide (
). -
Matrix: Drug-free human plasma (
EDTA or Lithium Heparin).
Stock Solution Preparation[7]
-
Master Stock (ME): Dissolve 1 mg Methylergonovine Maleate in 10 mL MeOH (100 µg/mL free base equivalent).
-
IS Stock (ME-d5): Dissolve 1 mg Methyl Ergonovine-d5 Maleate in 10 mL DMSO or MeOH.
-
Working IS Solution: Dilute IS Stock in 50:50 MeOH:Water to a concentration of 5 ng/mL .
-
Why? This concentration provides a consistent signal ~10-20x the LLOQ noise level without suppressing the analyte signal.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for ergot alkaloids due to cleaner extracts and reduced phospholipid suppression.
-
Aliquot: Transfer 500 µL of plasma sample into a 2 mL polypropylene tube.
-
IS Addition: Add 50 µL of Working IS Solution (ME-d5). Vortex gently.
-
Alkalinization: Add 100 µL of 0.1 M NaOH or Borate Buffer (pH 10).
-
Extraction: Add 3 mL of MTBE (or Ethyl Acetate).
-
Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (20:80 ACN:10mM Ammonium Formate). Vortex well.
LC-MS/MS Conditions[7]
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex Biphenyl or Agilent Zorbax Eclipse XDB-Phenyl (2.1 x 50 mm, 1.7 µm).
-
Rationale: Phenyl phases offer superior selectivity for the ergoline ring system via
interactions compared to standard C18.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[6]
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Methylergonovine | 340.2 ( | 208.1 | 35 | Quantifier |
| Methylergonovine | 340.2 ( | 223.1 | 30 | Qualifier |
| Methyl Ergonovine-d5 | 345.2 ( | 208.1 | 35 | IS Quantifier |
Note on Fragmentation: The transition to m/z 208.1 represents the stable ergoline core structure after the loss of the amide side chain. Since the d5-label is typically on the side chain (hydroxymethylpropyl), the product ion (208.1) is identical for both Analyte and IS. This "Cross-talk" risk is mitigated by the chromatographic separation and the mass difference in Q1 (340 vs 345).
Visual Workflows
Bioanalytical Workflow
The following diagram illustrates the critical path from sample collection to data generation.
Caption: Step-by-step bioanalytical workflow for Methylergonovine quantitation emphasizing the critical LLE and IS addition steps.
MS/MS Logic & Signal Processing
Logic flow for how the Triple Quadrupole MS filters and detects the specific ions.
Caption: MRM transition logic showing the parallel processing of Analyte and IS through the mass spectrometer.
Pharmacokinetic Data Analysis
Once the bioanalytical data is acquired, PK parameters are calculated using Non-Compartmental Analysis (NCA).
Key Parameters[2][3][5][7][12][13]
- : Maximum observed plasma concentration (Directly from data).
-
: Time to reach
. - : Area Under the Curve from time 0 to the last measurable concentration (calculated via Linear Trapezoidal Rule).
-
: Terminal elimination half-life, calculated as
.
Typical Human PK Values (0.2 mg IM Dose)
Use these values to set your calibration curve range (Standard Curve).
| Parameter | Typical Value | Range |
| ~5.9 ng/mL | 3.0 – 8.0 ng/mL | |
| ~0.4 hrs | 0.2 – 0.6 hrs | |
| ~3.4 hrs | 1.5 – 12.7 hrs | |
| Bioavailability (Oral) | ~60% | Variable |
Recommended Calibration Range: 0.025 ng/mL (LLOQ) to 10.0 ng/mL (ULOD).[1]
Validation & Quality Control (Self-Validating System)
To ensure "Trustworthiness" (Part 2), the method must include these internal checks:
-
Linearity: Calibration curve (8 non-zero points) must have
. Use weighted linear regression ( ) to improve accuracy at the low end (LLOQ). -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC. CV% must be
(20% for LLOQ). -
Inter-day: 3 separate runs.
-
-
Matrix Effect (IS Normalized):
-
Calculate Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent.
-
IS-Normalized MF =
. Ideally, this ratio should be ~1.0, proving the d5-IS perfectly compensates for suppression.
-
Troubleshooting & Best Practices
-
Light Sensitivity: Methylergonovine degrades rapidly under UV light. Perform all extraction steps under yellow monochromatic light or low-light conditions. Use amber glassware.
-
Isotopic Purity: Ensure the ME-d5 IS has no significant contribution to the m/z 340 channel (Analyte). Check a "Blank + IS" sample; interference at the analyte retention time must be
of the LLOQ response. -
Carryover: Ergot alkaloids can stick to injector seals. Use a strong needle wash (e.g., 50:50 ACN:Isopropanol + 0.1% FA).
References
-
Gao, Y., et al. (2016). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 1011, 1-7. Link
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation: Guidance for Industry." Center for Drug Evaluation and Research (CDER).Link
-
Novartis Pharmaceuticals. (2012). "Methergine® (methylergonovine maleate) Prescribing Information." FDA Access Data.Link
-
International Council for Harmonisation (ICH). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." Link
Sources
- 1. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Methergine (Methylergonovine Maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Liquid-liquid extraction protocol for Methylergonovine from biological matrices.
Application Note: High-Sensitivity Liquid-Liquid Extraction (LLE) Protocol for Methylergonovine in Biological Matrices
Executive Summary & Clinical Context
Methylergonovine (ME) is a semi-synthetic ergot alkaloid primarily used for the prevention and control of postpartum hemorrhage.[1] While clinically vital, its bioanalysis presents a "perfect storm" of challenges: it is amphiphilic, thermally unstable, and highly photosensitive.
This Application Note provides a robust, self-validating Liquid-Liquid Extraction (LLE) protocol designed to isolate ME from human plasma with high recovery (>85%) and minimal matrix effects. Unlike generic "dilute-and-shoot" methods, this protocol leverages the specific physicochemical properties of the ergoline ring system to achieve a Lower Limit of Quantification (LLOQ) of 25 pg/mL using LC-MS/MS.
Physicochemical Profile & The "Why" Behind the Protocol
To design an effective extraction, we must first understand the molecule's behavior.
| Property | Value | Implication for Extraction |
| pKa | ~6.7 (Basic amine) | Critical: At physiological pH (7.4), a significant portion is ionized. To extract into an organic solvent, we must drive the pH to >9.0 (pKa + 2 units) to ensure the molecule is neutral. |
| LogP | ~2.6 (Lipophilic) | Moderately non-polar. It partitions well into mid-polarity solvents like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). |
| Stability | Photosensitive; Oxidizable | Mandatory: All steps must be performed under yellow (sodium vapor) light or in amber glassware. Antioxidants may be required. |
Pre-Analytical Considerations (The "Hidden" Variables)
3.1. The Light Discipline Ergot alkaloids undergo rapid photo-isomerization to their inactive "inine" forms (e.g., methylergoninine) under UV/visible light.
-
Requirement: Use amber polypropylene tubes. If amber tubes are unavailable, wrap clear tubes in aluminum foil.
-
Workspace: Equip the extraction hood with UV-filtered yellow lighting.
3.2. Internal Standard Selection
-
Gold Standard: Methylergonovine-D3 (Deuterated).
-
Alternative: Ergonovine (Structural analog).
-
Note: Do not use generic standards like Propranolol; they do not track the specific matrix effects or extraction efficiency of the ergoline ring.
Detailed LLE Protocol
Reagents:
-
Extraction Solvent: Ethyl Acetate (HPLC Grade). Why? EtOAc offers a cleaner baseline for this specific alkaloid compared to Methylene Chloride.
-
Alkaline Buffer: 0.1 M Ammonium Carbonate (pH 9.5) OR 100 mM NaOH.
-
Reconstitution Solution: 5 mM Ammonium Acetate : Acetonitrile (80:20 v/v).
Workflow Diagram
Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Methylergonovine. Note the critical pH adjustment step.
Step-by-Step Methodology:
-
Aliquot: Transfer 200 µL of patient plasma into a 2.0 mL amber polypropylene microcentrifuge tube.
-
IS Spiking: Add 20 µL of Internal Standard working solution (50 ng/mL Methylergonovine-D3). Vortex gently for 10 seconds.
-
Alkalinization (The "Switch"): Add 200 µL of 0.1 M Ammonium Carbonate (pH 9.5).
-
Scientist's Note: This buffers the plasma to pH ~9.5. At this pH, Methylergonovine (pKa 6.[2]7) is >99% uncharged, maximizing its partition into the organic phase.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes or use a multi-tube shaker for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C .
-
Why 4°C? Cold centrifugation packs the protein pellet tighter and reduces solvent evaporation.
-
-
Transfer: Flash-freeze the aqueous layer (optional, using dry ice/methanol bath) or carefully pipette 1.2 mL of the upper organic layer into a clean amber glass vial.
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C .
-
Warning: Do not exceed 40°C. Ergot alkaloids are thermolabile.
-
-
Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5 mM Ammonium Acetate : ACN, 80:20). Vortex for 1 minute and transfer to autosampler vials with low-volume inserts.
LC-MS/MS Conditions
Chromatographic Setup:
-
Column: Phenomenex Luna Omega Polar C18 or Waters XBridge BEH Phenyl (100 x 2.1 mm, 2.5 µm).
-
Logic: Phenyl phases offer superior selectivity for the ergoline ring system via pi-pi interactions.
-
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM) Parameters: Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Methylergonovine | 340.2 | 208.1 (Quant) | 35 | 25 |
| 267.1 (Qual) | 35 | 20 | ||
| Methylergonovine-D3 | 343.2 | 211.1 | 35 | 25 |
Validation & Troubleshooting
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving common recovery issues.
Common Pitfalls:
-
Ion Suppression: If you observe signal suppression at the retention time, perform a post-column infusion. If suppression is high, consider switching the extraction solvent to MTBE (Methyl tert-butyl ether), which extracts fewer plasma phospholipids than Ethyl Acetate.
-
Peak Tailing: Methylergonovine is a base.[2] If tailing occurs, ensure your mobile phase pH is buffered (Ammonium Acetate) rather than just acidified water.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281072, Methylergonovine Maleate. Available at: [Link]
- Liu, Y. et al. "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 2016. (Verified via PubMed/ScienceDirect context).
-
World Health Organization (WHO). Instability of (methyl)ergometrine in tropical climates: an overview.[3][4] Available at: [Link]
Sources
- 1. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHYLERGONOVINE | 113-42-8 [chemicalbook.com]
- 3. Ergometrine and methylergometrine tablets are not stable under simulated tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of (methyl)ergometrine in tropical climates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity UPLC-MS/MS Protocol for the Analysis of Methylergonovine and its d5-Isotopologue in Biological Matrices
Executive Summary
Objective: To establish a robust, validated UPLC-MS/MS workflow for the quantification of Methylergonovine (ME) using Methylergonovine-d5 (ME-d5) as a stable isotope-labeled internal standard (SIL-IS).
Scope: This application note addresses the specific challenges of quantifying semi-synthetic ergot alkaloids, including basicity-driven peak tailing, matrix suppression in plasma, and the critical handling of isotopologues in mass spectrometry. Unlike traditional HPLC-UV methods, this protocol leverages the mass-resolution of triple quadrupole MS to "separate" the co-eluting analyte and internal standard, ensuring high specificity and throughput.
Target Audience: Bioanalytical scientists, clinical researchers, and toxicology laboratory directors.
Scientific Rationale & Mechanism
The Role of the d5-Isotopologue
In LC-MS/MS, "separation" of an analyte and its stable isotope standard is achieved spectrally , not chromatographically. Methylergonovine (d0) and Methylergonovine-d5 (d5) possess nearly identical physicochemical properties, causing them to co-elute.
-
Benefit: The d5-IS experiences the exact same matrix ionization effects (suppression/enhancement) as the analyte at the moment of elution, providing the most accurate normalization possible.
-
The Deuterium Isotope Effect: While chemically similar, the slightly lower lipophilicity of C-D bonds compared to C-H bonds can sometimes cause deuterated standards to elute slightly earlier than the native drug on high-resolution C18 columns. This protocol includes parameters to ensure the integration window captures both species.
Ionization Pathway
Methylergonovine is a basic alkaloid (
Materials & Reagents
| Category | Item | Grade/Specification |
| Analytes | Methylergonovine Maleate | Certified Reference Material (CRM) |
| Methylergonovine-d5 | Isotopic Purity | |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS Hypergrade |
| Water | Milli-Q / LC-MS Grade | |
| Additives | Formic Acid, Ammonium Formate | LC-MS Grade (Ampules recommended) |
| Matrix | Drug-free Human Plasma | K2-EDTA or Lithium Heparin |
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? While Protein Precipitation (PPT) is faster, ergot alkaloids are potent and present at low concentrations (pg/mL to low ng/mL). LLE provides cleaner extracts, reducing background noise and minimizing ion suppression, which is critical for maintaining the LLOQ (Lower Limit of Quantification).
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma into a clean glass tube.
-
IS Spike: Add 20 µL of ME-d5 working solution (e.g., 50 ng/mL). Vortex 10s.
-
Alkalinization: Add 100 µL of 0.1 M NaOH or saturated Sodium Carbonate (
).-
Reasoning: This neutralizes the amine group on Methylergonovine, rendering it uncharged and lipophilic, facilitating transfer into the organic phase.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate:Hexane (90:10 v/v) or Methyl tert-butyl ether (MTBE).
-
Agitation: Mechanical shaker for 10 minutes. Centrifuge at 4000 rpm for 5 mins at 4°C.
-
Transfer: Transfer the organic (upper) supernatant to a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to UPLC vials.
UPLC Chromatographic Conditions
-
System: Waters ACQUITY UPLC or equivalent (Agilent 1290 Infinity).
-
Column: ACQUITY UPLC BEH C18 (
mm, ).-
Why: The BEH (Ethylene Bridged Hybrid) particle handles high pH well, but more importantly, provides excellent peak shape for bases at low pH without excessive tailing.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phase Gradient:
-
MP A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
MP B: Acetonitrile (LC-MS Grade).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
| 0.00 | 90 | 10 | Initial | Loading |
| 0.50 | 90 | 10 | 6 | Hold |
| 3.00 | 10 | 90 | 6 | Elution |
| 3.50 | 10 | 90 | 6 | Wash |
| 3.60 | 90 | 10 | 1 | Re-equilibration |
| 5.00 | 90 | 10 | 1 | End |
Mass Spectrometry Parameters (MS/MS)
-
Ionization: ESI Positive (
).[1][2] -
Source Temp: 500°C.
-
Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).
-
Desolvation Gas: 800 L/hr.
MRM Transitions Table:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Methylergonovine | 340.2 | 208.1 | 35 | 28 | Quantifier |
| 340.2 | 267.1 | 35 | 22 | Qualifier | |
| ME-d5 (IS) | 345.2 | 208.1* | 35 | 28 | Quantifier |
*Note on d5 Transitions: The transition
Visualizations
Analytical Workflow Diagram
This diagram outlines the logical flow from sample collection to data output, emphasizing the critical extraction and separation steps.
Caption: Figure 1: End-to-end analytical workflow for Methylergonovine quantification, highlighting the critical alkaline extraction step.
MRM Separation Logic
This diagram illustrates how the Mass Spectrometer distinguishes the co-eluting compounds.
Caption: Figure 2: Parallel MRM acquisition logic demonstrating the spectral separation of co-eluting isotopologues.
Method Validation & Quality Control
To ensure the method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:
Linearity and Sensitivity
-
Calibration Range: 0.05 ng/mL to 50 ng/mL.
-
Weighting:
linear regression. -
LLOQ: 0.05 ng/mL (Signal-to-Noise ratio
10:1).
Isotopic Contribution (Cross-talk)
A critical check when using d5 standards.
-
Inject Pure IS: Monitor the analyte (d0) transition. Any signal indicates isotopic impurity in the standard.
-
Inject High Concentration Analyte (ULOQ): Monitor the IS (d5) transition. Any signal indicates "cross-talk" or natural abundance isotope overlap.
-
Acceptance: Interference should be
of the LLOQ response for the analyte and of the IS response.
Matrix Effect
Calculate the Matrix Factor (MF) for both ME and ME-d5.
-
IS-Normalized MF: The ratio of the MF of the analyte to the MF of the IS should be close to 1.0, proving the d5-IS effectively compensates for matrix suppression.
Troubleshooting Guide
-
Issue: Low Recovery.
-
Solution: Check pH during extraction. Methylergonovine must be in the free base form (pH > 8.5) to extract into ethyl acetate.
-
-
Issue: Peak Tailing.
-
Solution: Increase Ammonium Formate concentration to 10mM or ensure the column is not overloaded. Replace the guard column.
-
-
Issue: Retention Time Shift between d0 and d5.
-
Solution: This is the Deuterium Isotope Effect. Widen the integration window slightly. Do not force the retention times to be identical in the processing method; allow a tolerance (e.g.,
min).
-
References
-
Gao, Y., et al. (2016). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 1012-1013, 23-29. Link
-
Verhaeghe, T. (2019).[6][7] "Systematic internal standard variability and issue resolution: two case studies." Bioanalysis, 11(18), 1685-1692.[6] Link
-
Waters Corporation. (2020). "MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids." Application Note. Link
-
Agilent Technologies. (2012). "Internal Standards: Strategies From the Frontline." Separation Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
How to prepare a standard curve with Methyl Ergonovine-d5 Maleate Salt.
Application Note: Quantitative Analysis of Methyl Ergonovine using Methyl Ergonovine-d5 Maleate Salt
Part 1: Introduction & Strategic Overview
The Challenge of Ergot Alkaloids Methyl Ergonovine is a semi-synthetic ergot alkaloid used widely for the prevention of postpartum hemorrhage.[1] However, its quantification in biological matrices (plasma/serum) presents specific challenges:
-
Light Instability: Ergot alkaloids undergo rapid photo-oxidation and isomerization (to methylergometrinine) under standard laboratory lighting.
-
Matrix Effects: In LC-MS/MS, phospholipids from plasma often suppress ionization, leading to inaccurate quantification.
The Solution: Isotope Dilution Mass Spectrometry (IDMS) This protocol utilizes Methyl Ergonovine-d5 Maleate Salt not as the target analyte, but as a stable isotope-labeled Internal Standard (IS). By spiking this -d5 variant at a constant concentration into every sample, it behaves physiochemically identical to the analyte during extraction and chromatography but is distinguishable by mass (M+5). This automatically corrects for:
-
Extraction recovery losses.
-
Ion suppression/enhancement.[2]
-
Minor degradation during processing.
Part 2: Critical Pre-Analytical Considerations
The "Salt Trap" (Stoichiometry)
You are handling the Maleate Salt , but you must quantify the Free Base (active drug). If you weigh 1.00 mg of the salt, you do not have 1.00 mg of Methyl Ergonovine. You must apply a Gravimetric Correction Factor (CF).
-
Methyl Ergonovine Maleate (Non-labeled):
-
Methyl Ergonovine-d5 Maleate (Internal Standard):
-
MW (Salt): ~460.53 g/mol
-
MW (Free Base): ~344.46 g/mol
-
CF = 0.748
-
Environmental Controls
-
Lighting: All procedures must be performed under monochromatic yellow light (sodium vapor) or widely dimmed light. Use amber glassware for all stocks.
-
Labware: Use silanized glass or low-binding polypropylene to prevent adsorption of the compound to container walls at low concentrations.
Part 3: Preparation Protocols
Workflow Visualization
Caption: Workflow for generating a calibration curve using serial dilution and constant internal standard spiking.
Protocol A: Preparation of Internal Standard (Methyl Ergonovine-d5)
Goal: Create a spiking solution that delivers a signal ~50% of the ULOQ (Upper Limit of Quantitation) of the analyte.
-
Primary IS Stock (1.0 mg/mL):
-
Weigh 1.34 mg of Methyl Ergonovine-d5 Maleate Salt .
-
Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide). Note: DMSO is preferred over Methanol for primary stocks due to lower evaporation rates.
-
Concentration: ~1.0 mg/mL (Free Base equivalent).
-
-
Working IS Solution (50 ng/mL):
-
Dilute the Primary IS Stock using 50:50 Methanol:Water.
-
Perform two-step dilution (e.g., 10 µL Stock
10 mL; then take 500 µL of that 10 mL). -
Storage: Store in Amber Vials at -20°C. Stable for 1 month.
-
Protocol B: Preparation of Analyte Standard Curve
Goal: Create a curve ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ).
-
Primary Analyte Stock (1.0 mg/mL):
-
Weigh 1.34 mg of Methyl Ergonovine Maleate (non-deuterated).
-
Dissolve in 1.0 mL DMSO.
-
-
Working Standard (1,000 ng/mL):
-
Dilute Primary Stock 1:1000 in 50:50 Methanol:Water.
-
-
Calibration Standards (Serial Dilution):
-
Prepare 8 amber Eppendorf tubes.
-
Add blank matrix (plasma) or solvent (if doing neat curve) to tubes 2-8.
-
Perform serial dilutions as detailed below:
-
| Standard ID | Analyte Conc. (ng/mL) | Preparation Instruction |
| STD 8 (ULOQ) | 50.0 | 50 µL Working Std (1000 ng/mL) + 950 µL Matrix |
| STD 7 | 25.0 | 500 µL STD 8 + 500 µL Matrix |
| STD 6 | 10.0 | 400 µL STD 7 + 600 µL Matrix |
| STD 5 | 5.0 | 500 µL STD 6 + 500 µL Matrix |
| STD 4 | 1.0 | 200 µL STD 5 + 800 µL Matrix |
| STD 3 | 0.5 | 500 µL STD 4 + 500 µL Matrix |
| STD 2 | 0.1 | 200 µL STD 3 + 800 µL Matrix |
| STD 1 (LLOQ) | 0.05 | 500 µL STD 2 + 500 µL Matrix |
Part 4: Sample Processing (The "Spiking" Step)
This is the most critical step where the -d5 salt is utilized.
-
Aliquot: Transfer 200 µL of each Calibration Standard (STD 1-8) into a fresh tube.
-
Spike IS: Add 20 µL of Working IS Solution (50 ng/mL) to every tube (Standards, QCs, and Unknowns).
-
Crucial: Do not add IS to the "Double Blank" (Matrix only).
-
-
Precipitate/Extract:
-
Add 600 µL cold Acetonitrile (protein precipitation).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Transfer: Move supernatant to an amber HPLC vial with a glass insert.
Part 5: Analytical Setup (LC-MS/MS)
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 3.5µm).
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM) Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Methyl Ergonovine | 340.2 | 208.1 | 35 | 25 |
| Methyl Ergonovine-d5 | 345.2 | 213.1 | 35 | 25 |
Note: The mass shift of +5 corresponds to the deuterium labels. The fragmentation pattern usually retains the label on the fragment; however, verify the product ion spectrum to ensure the d5 label is not lost during fragmentation.
Part 6: Data Calculation & Validation
The Ratio Calculation (Self-Validating System) Do not plot the absolute area of Methyl Ergonovine. You must plot the Area Ratio :
Linearity Assessment:
-
Plot Area Ratio (Y-axis) vs. Concentration (X-axis).
-
Use Weighted Linear Regression (
). -
Acceptance Criteria:
. All standards must back-calculate to within ±15% of nominal (±20% for LLOQ).
Troubleshooting the IS Response:
-
Monitor the absolute peak area of the -d5 IS across the run.
-
If the -d5 area drops significantly in specific samples, it indicates Matrix Suppression . Because the IS is suppressed equally to the analyte, the Ratio remains valid (up to a point). This is the primary value of using the -d5 salt.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2023). Methylergonovine Maleate Compound Summary. Retrieved from [Link]
- Zhou, J., et al. (2015). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 1011, 163-169.
Sources
Mass spectrometry transitions for Methylergonovine and Methyl Ergonovine-d5.
Application Note: High-Sensitivity Quantitation of Methylergonovine in Human Plasma using LC-MS/MS
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of Methylergonovine (Methergine) in human plasma. Methylergonovine, a semi-synthetic ergot alkaloid used to control postpartum hemorrhage, requires low-level detection (pg/mL range) due to its rapid metabolism and potent pharmacological activity. This guide addresses critical challenges, including the separation of the active drug from its epimer (methylergometrinine), the handling of light-sensitive samples, and the selection of optimal Multiple Reaction Monitoring (MRM) transitions for the analyte and its deuterated internal standard (Methylergonovine-d5).
Introduction & Clinical Context
Methylergonovine is an amine ergot alkaloid that acts directly on the smooth muscle of the uterus to increase tone, rate, and amplitude of rhythmic contractions. While effective, its therapeutic window is narrow, and excessive dosage can lead to hypertension and vasoconstriction.
Why LC-MS/MS? Immunoassays often lack the specificity to distinguish Methylergonovine from other ergot metabolites. LC-MS/MS provides the necessary selectivity and sensitivity. However, the molecule presents specific analytical hurdles:
-
Isomerization: Methylergonovine (active) readily epimerizes to methylergometrinine (inactive) under acidic conditions or heat. The method must chromatographically resolve these species.
-
Fragmentation Physics: The molecule typically fragments at the amide bond, yielding a stable lysergic acid core ion. This dictates the selection of MRM transitions.
Compound Characterization & MS/MS Optimization
Chemical Structures
-
Methylergonovine:
| MW: 339.4 g/mol -
Methylergonovine-d5 (IS):
| MW: 344.4 g/mol (Typically labeled on the hydroxymethylpropyl side chain).
Fragmentation Mechanism
In Electrospray Ionization (ESI+), Methylergonovine forms a protonated precursor
-
Dominant Product Ion (m/z 223.1): Represents the stabilized lysergic acid cation.
-
Secondary Product Ion (m/z 208.1): Resulting from the loss of a methyl group from the m/z 223 core.
Critical Note on Internal Standard (IS) Transitions: Most commercial Methylergonovine-d5 is labeled on the side chain. Because the primary fragment (m/z 223) is the core ring structure, the label is lost during fragmentation.
-
Result: The IS transition is typically 345.2
223.1 . -
Implication: Although the product ion is the same as the analyte (m/z 223.1), the precursor ions (340.2 vs. 345.2) are mass-resolved by Q1. This is acceptable and standard for this compound, provided Q1 resolution is set to Unit or better to prevent crosstalk.
Optimized MRM Transitions
| Compound | Precursor (Q1) | Product (Q3) | Role | DP (V) | CE (eV) | Collision Cell Exit Potential (CXP) |
| Methylergonovine | 340.2 | 223.1 | Quantifier | 60 | 25 | 12 |
| Methylergonovine | 340.2 | 208.1 | Qualifier | 60 | 40 | 14 |
| Methylergonovine-d5 | 345.2 | 223.1 | Quantifier | 60 | 25 | 12 |
| Methylergonovine-d5 | 345.2 | 208.1 | Qualifier | 60 | 40 | 14 |
*Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent. Values listed are typical for Sciex Triple Quad systems. Perform a voltage ramp optimization for your specific platform.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction (LLE)
Ergot alkaloids are basic (pKa ~6.8). Extraction is most efficient under alkaline conditions to suppress ionization and drive the analyte into the organic phase.
Reagents:
-
Extraction Buffer: 0.1 M Ammonium Carbonate (pH 9.5).
-
Organic Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (1:1).
-
Reconstitution Solution: 90:10 Water:Acetonitrile + 0.1% Formic Acid.
Figure 1: Liquid-Liquid Extraction Workflow for Methylergonovine.
Chromatographic Conditions
Separation of the active drug from its epimer is critical. A Phenyl-Hexyl column is recommended over a standard C18 due to superior pi-pi interactions with the indole ring of the ergot alkaloid.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibration)
-
Isomer Check: Methylergometrinine typically elutes after Methylergonovine on Reverse Phase columns. Ensure baseline resolution (
Method Validation & Senior Scientist Insights
Linearity and Sensitivity
-
Range: 50 pg/mL to 10,000 pg/mL.
-
Curve Fitting: Linear regression with
weighting. -
LLOQ: 50 pg/mL (S/N > 10).
Stability (Crucial)
Methylergonovine is highly light-sensitive .
-
Protocol: All extraction steps must be performed under yellow (sodium vapor) light or low-light conditions. Use amber glassware silanized to prevent adsorption.
-
Auto-sampler: Maintain at 4°C and ensure the compartment is dark.
Troubleshooting Matrix Effects
If significant ion suppression is observed (Matrix Factor < 0.8), consider:
-
Switching to APCI: Atmospheric Pressure Chemical Ionization is less susceptible to matrix effects than ESI for this compound.
-
Wash Step: If using SPE instead of LLE, ensure a 5% Methanol wash is used to remove phospholipids before elution.
References
-
Gao, Y., et al. (2016). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B. Link
-
U.S. Food and Drug Administration (FDA). "Methergine (Methylergonovine Maleate) Label Information." Link
-
Santa Cruz Biotechnology. "Methylergonovine-d5 Maleate Salt Product Data." Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8226, Methylergonovine." Link
-
European Medicines Agency. "Guideline on bioanalytical method validation." Link
High-Resolution Chromatographic Strategies for Baseline Separation of Ergot Alkaloids
Application Note & Protocol Guide
Executive Summary: The Analytical Challenge
The separation of ergot alkaloids represents a distinct challenge in chromatography due to their structural complexity and chemical instability. The core difficulty lies not in retaining the alkaloids, but in resolving the 12 critical congeners : the six biologically active R-epimers (-ine forms) and their corresponding six inactive S-epimers (-inine forms).
Standard C18 methods often fail to achieve baseline separation between critical pairs (e.g.,
This guide moves beyond generic pharmacopoeial methods to present a high-fidelity alkaline UHPLC-MS/MS protocol and a robust HPLC-FLD method , leveraging specific stationary phase interactions (Phenyl-Hexyl vs. Hybrid C18) to ensure baseline resolution.
Scientific Foundation: The "Why" Behind the Method
The Epimerization Trap
Ergot alkaloids possess a tetracyclic ergoline ring system.[1] The C8 position is susceptible to keto-enol tautomerism, allowing the hydrogen atom to shift.[1]
-
R-Epimers (Active): C8-H is axial.
-
S-Epimers (Inactive): C8-H is equatorial.
Critical Insight: This conversion is catalyzed by acidic conditions and protic solvents. While many standard LC-MS methods use Formic Acid (pH ~2.5) to aid ionization, this can promote on-column epimerization and degrade peak shape for these basic compounds (pKa ~6-7). Alkaline conditions (pH > 9) suppress protonation of the secondary amine, improving retention and peak symmetry while stabilizing the epimeric ratio.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl[2][3]
-
C18 (Octadecyl): Relies purely on hydrophobic interaction. Often insufficient for separating structural isomers like
- and -ergocryptine. -
Phenyl-Hexyl: The "Expert" Choice. It introduces
interactions between the phenyl ring of the stationary phase and the indole moiety of the ergot alkaloid. This orthogonal selectivity mechanism is superior for resolving the subtle shape differences between R- and S-epimers.
Visualization: Analytical Decision Matrix
The following diagram outlines the decision logic for selecting the appropriate method based on laboratory constraints and sensitivity needs.
Caption: Decision tree for selecting chromatographic conditions. Phenyl-Hexyl is preferred for optical detection due to selectivity, while High-pH C18 is optimized for MS sensitivity.
Protocol A: High-Throughput UHPLC-MS/MS (Alkaline)
Objective: Maximum sensitivity and peak shape for trace analysis in complex matrices (e.g., cereals). Mechanism: High pH ensures the alkaloids are neutral, increasing hydrophobicity (retention) and eliminating silanol interactions (tailing).
Chromatographic Conditions
| Parameter | Setting / Value |
| System | UHPLC (Pressure limit > 10,000 psi) |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent hybrid particle. Note: Must be pH 1-12 stable. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C (Elevated temp improves mass transfer) |
| Injection Vol | 2 - 5 µL |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 8.00 | 40 | 60 | Linear |
| 9.00 | 5 | 95 | Wash |
| 11.00 | 5 | 95 | Hold |
| 11.10 | 95 | 5 | Re-equilibrate |
| 14.00 | 95 | 5 | End |
MS/MS Detection Parameters (ESI+)
-
Source: Electrospray Ionization (Positive)[2]
-
Capillary Voltage: 1.0 - 3.0 kV (Lower voltage often better for labile epimers)
-
Desolvation Temp: 450°C
-
Key Transitions:
-
Ergometrine: 326.2
223.1 (Quant), 208.1 (Qual) -
Ergotamine: 582.3
223.1 (Quant), 208.1 (Qual)[2] -
Note: All ergot alkaloids share the common fragment m/z 223.1 (lysergic acid moiety), making it a universal quantifier.
-
Protocol B: Robust HPLC-FLD (Pharmacopoeia Aligned)
Objective: Routine Quality Control with high selectivity for epimer pairs. Mechanism: Uses Phenyl-Hexyl chemistry to resolve isomers that co-elute on C18 under isocratic or shallow gradient conditions.
Chromatographic Conditions
| Parameter | Setting / Value |
| System | Standard HPLC (400-600 bar) |
| Column | Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm) or Dionex Acclaim Phenyl-1 . |
| Mobile Phase A | 10 mM Ammonium Carbamate (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Lower temp maximizes |
| Detection | Fluorescence: |
Gradient Profile
-
Strategy: A shallower gradient is required for Phenyl-Hexyl to allow the aromatic interactions to take effect.
-
Gradient: 25% B to 60% B over 20 minutes.
-
Run Time: ~30 minutes total.
Sample Preparation & Handling (Self-Validating Steps)
To ensure the protocol is self-validating, you must control the "Epimerization Factor" during prep.
-
Extraction Solvent: Use Acetonitrile:Ammonium Carbonate buffer (84:16 v/v) .
-
Why: Aprotic organic solvent (ACN) minimizes epimerization. The buffer maintains a basic pH, locking the epimers in their stable state.
-
-
Light Protection: All steps must be performed in amber glassware or under yellow light.
-
Validation: Spike a control sample with pure Ergometrine. If >5% Ergometrinine is detected after prep, your light/pH control has failed.
-
-
Filtration: Use PTFE (Teflon) filters. Nylon filters can bind ergot alkaloids, causing variable recovery.
Troubleshooting Critical Parameters
| Symptom | Probable Cause | Corrective Action |
| Co-elution of Epimers | pH too low | Adjust Mobile Phase A to pH 10.0. Basic pH sharpens peaks. |
| Peak Tailing | Secondary Silanol Interactions | Switch to a "Hybrid" particle column (e.g., BEH) or increase buffer concentration. |
| Shift in R/S Ratio | Epimerization in autosampler | Ensure sample solvent matches mobile phase pH; keep autosampler dark and cooled (4°C). |
| Low Sensitivity (MS) | Ion Suppression | Perform a post-column infusion to check for matrix effects; switch to Protocol A (High pH improves ionization efficiency). |
References
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Ergot alkaloids in food and feed.[3][4][5] EFSA Journal.[3] Link
-
Waters Corporation. (2015). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note. Link
-
Krska, R., & Crews, C. (2008).[5] Significance, chemistry and determination of ergot alkaloids: A review. Food Additives and Contaminants.[1][2][3][4][6][7] Link
-
Phenomenex. (2020). Separation of Ergot Alkaloids on Luna Phenyl-Hexyl. Application Guide. Link
-
Mulder, P. P., et al. (2015). Trends in Analytical Chemistry. Discusses the stability of epimers in alkaline conditions. Link
Sources
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Analysis of Ergot Alkaloids | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonization of the R- and S-Epimers of Ergot Alkaloids to Assess Detoxification Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Troubleshooting Retention Time Shifts in Methyl Ergonovine-d5 Analysis
Introduction: The "Shift" Paradox
In high-precision LC-MS/MS assays for Methyl Ergonovine (Methergine), the use of a deuterated internal standard (IS), Methyl Ergonovine-d5 , is the gold standard for correcting matrix effects and recovery losses. However, a common support ticket we receive involves "Retention Time (RT) Shifts."
Users often panic when they see the D5 peak eluting slightly apart from the analyte, or when both peaks drift over a batch. To address this, we must distinguish between Physics (The Deuterium Isotope Effect) and Failure (Chromatographic Drift).
This guide deconstructs the mechanisms behind these shifts and provides a self-validating troubleshooting protocol.
Module A: The Deuterium Isotope Effect (Normal vs. Abnormal)
The Mechanism
It is a misconception that deuterated standards always co-elute perfectly with their non-labeled analytes. In Reverse Phase Chromatography (RPC), deuterium (
Consequently, Methyl Ergonovine-d5 will typically elute slightly earlier than Methyl Ergonovine.
Acceptance Criteria
A shift is only a "problem" if it compromises peak integration or indicates system instability.
| Parameter | "Normal" Isotope Shift | "Abnormal" Drift |
| Direction | D5 elutes before Analyte (usually). | Random (Early or Late). |
| Magnitude | Constant (e.g., | Variable (Increases over the run). |
| Resolution | Peaks may partially overlap or be slightly resolved. | Peaks shift outside the integration window. |
| Cause | Physicochemical properties (C-D vs C-H).[1] | Column aging, pH change, Pump failure. |
Expert Insight: If your D5 standard consistently elutes 0.1 minutes earlier than the analyte, do not change your method . This is the chromatographic deuterium isotope effect. Ensure your MS software (e.g., Analyst, MassHunter) integration windows are wide enough to capture both.
Module B: The Epimerization Trap (The "False" Shift)
Methyl Ergonovine belongs to the ergot alkaloid class, which is notorious for stereochemical instability. The C8 chiral center is sensitive to pH and light.
-
Active Form: Methylergonovine (8
-isomer) -
Inactive Epimer: Methylergometrinine (8
-isomer)
The Symptom
You observe a "new" peak appearing or the main peak broadening and shifting.[2] This is often mistaken for an RT shift of the analyte.
The Protocol: Isomer Validation
-
Light Check: Are samples prepared in amber glass? (Ergot alkaloids degrade rapidly in UV light).
-
Solvent Check: Are you using protic solvents (Methanol) vs. aprotic (Acetonitrile)? Isomerization rates vary by solvent.
-
Run the "Epimer Test":
-
Inject a fresh standard.
-
Expose the same vial to benchtop light/heat for 4 hours.
-
Re-inject.
-
Result: If a secondary peak grows and the main peak shrinks, you are witnessing epimerization, not a retention shift.
-
Module C: Troubleshooting Drifting Retention Times
If both the Analyte and the D5-IS are shifting unpredictably across a run, the issue is chromatographic instability.
Critical Factor: Mobile Phase pH
Methyl Ergonovine is a basic compound (pKa
-
The Risk: If your mobile phase pH is near the pKa, small fluctuations in pH (due to evaporation or improper mixing) will cause massive RT shifts as the molecule toggles between ionized and neutral states.
-
The Fix: Ensure the mobile phase pH is at least 2 units away from the pKa.
-
Recommended: High pH (Ammonium Bicarbonate, pH 10) or Low pH (Formic Acid, pH 3). Do not operate at pH 6-7.
-
Workflow Logic: Diagnosing the Shift
The following diagram illustrates the decision process for isolating the root cause of the shift.
Figure 1: Decision matrix for isolating Retention Time anomalies in Methyl Ergonovine analysis.
Frequently Asked Questions (FAQ)
Q1: My D5 standard elutes 0.05 min before my analyte. Is my column failing? A: No. This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their protonated counterparts, causing earlier elution in Reverse Phase Chromatography. As long as the shift is constant, this is expected behavior [1].
Q2: Why does my Methyl Ergonovine peak split into two peaks after the sample sits in the autosampler? A: This is likely epimerization . Methylergonovine converts to methylergometrinine under light and heat. Ensure your autosampler is cooled (4°C) and use amber vials. Verify if your method separates these isomers; if not, the peak broadening will ruin quantitation [2].
Q3: Can I use a C13 labeled standard instead to avoid the RT shift?
A: Yes. Carbon-13 (
Q4: What is the optimal pH for Methyl Ergonovine to prevent drift? A: Avoid pH 6.0–7.5. Methyl Ergonovine has a pKa near this range. Operate at pH 3.0 (using 0.1% Formic Acid) or pH 10.0 (using Ammonium Hydroxide/Bicarbonate) to keep the molecule fully ionized or fully neutral, stabilizing the retention time [3].
References
-
Wang, S., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry.
-
Gao, Y., et al. (2016). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B.
-
Tokunaga, H., et al. (1983).[3] "Determination of ergometrine maleate and methylergometrine maleate in pharmaceutical preparations by high-performance liquid chromatography." Chem Pharm Bull.[3]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ergometrine maleate and methylergometrine maleate in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Deuterium Labeling: A Technical Support Guide to Preventing Label Loss
Welcome to the technical support center dedicated to a critical challenge in modern analytical chemistry: the loss of deuterium labels during sample preparation. For researchers in pharmaceutical development and various scientific fields, deuterium-labeled compounds, especially as internal standards in mass spectrometry, are indispensable for achieving accurate quantification. However, the stability of these labels is not always guaranteed. This guide provides in-depth troubleshooting advice, grounded in scientific principles, to help you identify the root causes of deuterium loss and implement effective solutions to preserve the integrity of your samples and data.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have about deuterium label instability.
Q1: What is deuterium back-exchange?
A1: Deuterium back-exchange is the chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms (protons) from the surrounding solvent, such as water in a mobile phase or sample matrix.[1][2] This process can lead to a partial or complete loss of the isotopic label, which can compromise the quantitative accuracy of an assay.[3]
Q2: Why is my deuterated internal standard losing its label?
A2: The most common reason is that the deuterium atoms are located on "exchangeable" sites of the molecule. These are typically hydrogens attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[3][4] Additionally, hydrogens on carbon atoms adjacent to a carbonyl group can also be susceptible to exchange under certain conditions.[3]
Q3: What are the main factors that promote deuterium back-exchange?
A3: The rate of back-exchange is significantly influenced by pH, temperature, and the duration of exposure to a protic environment.[2][5][6] Both acidic and basic conditions can catalyze the exchange, with the minimum rate typically observed around pH 2.5.[2] Higher temperatures accelerate the reaction, while longer exposure times, for instance during a lengthy chromatographic run, increase the opportunity for exchange to occur.[2][7]
Q4: Can the choice of solvent affect the stability of my deuterium label?
A4: Absolutely. The presence of protic solvents, especially water, is the primary driver of back-exchange. The composition of your mobile phase in liquid chromatography plays a crucial role. While organic solvents are generally less prone to causing exchange, the aqueous component is the main contributor.[2]
In-Depth Troubleshooting Guide
This section provides a more detailed, scenario-based approach to diagnosing and resolving issues with deuterium label loss.
Issue 1: Inconsistent or decreasing signal intensity of the deuterated internal standard.
Q: I'm observing a gradual loss of my deuterated internal standard's signal throughout my analytical run, leading to poor reproducibility. What's happening?
A: This is a classic symptom of on-column back-exchange. The deuterium labels on your internal standard are likely exchanging with protons from the aqueous mobile phase during the chromatographic separation. This leads to a distribution of partially and fully de-labeled species, reducing the intensity of the desired mass signal.
Causality Explained: The stability of a C-D bond is greater than a C-H bond, but this stability can be compromised by the surrounding chemical environment and analytical conditions. Protic solvents in the mobile phase provide an abundant source of protons that can participate in exchange reactions, especially if the deuterium is on a labile site.
Diagnostic Workflow
To systematically diagnose the issue, follow this workflow:
Caption: Diagnostic workflow for troubleshooting inconsistent internal standard signals.
Step-by-Step Troubleshooting Protocol
-
Confirm In-Source Stability: Bypass the liquid chromatography (LC) system and directly infuse a solution of your deuterated internal standard into the mass spectrometer.
-
If the signal is stable, the problem is occurring during the chromatographic separation.
-
If the signal is unstable, there may be an issue with in-source exchange or "scrambling," where deuterium atoms migrate within the molecule upon ionization.[8][9] Consider optimizing ion source conditions or evaluating the position of the deuterium labels.
-
-
Modify Chromatographic Conditions:
-
Shorten the Gradient: A shorter LC run reduces the time the analyte is exposed to the protic mobile phase, thereby minimizing back-exchange.[5][6]
-
Lower the Temperature: Performing the separation at sub-ambient or even sub-zero temperatures can dramatically slow down the exchange kinetics.[7] This may require specialized equipment and mobile phase modifiers to prevent freezing.[7]
-
Adjust Mobile Phase pH: If your analyte is stable at low pH, adjusting the mobile phase to approximately pH 2.5 can significantly reduce the rate of back-exchange.[5][6][10]
-
Issue 2: Complete or significant loss of deuterium label observed in all samples.
Q: My deuterated internal standard appears to have lost most, if not all, of its deuterium atoms before it even reaches the mass spectrometer. What could be the cause?
A: This points to a problem during your sample preparation or storage. The conditions your standard is exposed to before analysis are likely promoting rapid back-exchange.
Causality Explained: The principles of pH and temperature-driven exchange apply equally to the sample preparation phase. If your sample processing involves incubation at elevated temperatures or exposure to strongly acidic or basic conditions, you can expect significant label loss if labile deuterium atoms are present.
Preventative Measures and Protocols
-
Quenching the Reaction: For applications like hydrogen-deuterium exchange mass spectrometry (HDX-MS), "quenching" is a critical step to halt the exchange process.[11][12] This is achieved by rapidly lowering both the pH and temperature of the sample.[12][13]
-
Protocol for Quenching:
-
Prepare a quench buffer, typically with a pH of 2.5.
-
Chill the quench buffer to 0°C in an ice bath.
-
Add the chilled quench buffer to your sample to immediately lower the pH and temperature, effectively stopping the exchange reaction.
-
-
-
Solvent Choice for Sample Reconstitution: When preparing your final sample for injection, consider the solvent you use.
-
If possible, use a solvent with a high percentage of organic content (e.g., acetonitrile or methanol) and minimal water to reconstitute your sample.
-
If an aqueous solvent is necessary, ensure its pH is adjusted to a range that minimizes exchange for your specific compound.
-
-
Storage Conditions: Store your deuterated standards and prepared samples at low temperatures, such as -20°C or -80°C, to prevent degradation and back-exchange over time.
The Chemistry of Deuterium Exchange
The exchange of deuterium for hydrogen is often catalyzed by acid or base. Understanding the underlying mechanisms can help in designing more robust experiments.
Caption: Simplified mechanisms of acid- and base-catalyzed deuterium exchange.
Data Summary: Impact of pH on Exchange Rate
The rate of hydrogen-deuterium exchange is highly dependent on pH. The following table provides a conceptual overview of this relationship.
| pH Range | Predominant Catalyst | Relative Exchange Rate |
| < 2.0 | Acid (H₃O⁺) | High |
| 2.5 | Minimal Catalysis | Minimum |
| > 3.0 | Base (OH⁻) | Increasing with pH |
This table illustrates the general trend; the exact pH minimum can vary depending on the molecule.[14]
Best Practices for Using Deuterated Internal Standards
To ensure the reliability of your quantitative data, consider these best practices:
-
Strategic Label Placement: When synthesizing or purchasing a deuterated standard, choose one where the labels are on chemically stable positions, such as aromatic or aliphatic carbons, rather than on heteroatoms or carbons alpha to a carbonyl group.[3][4]
-
Sufficient Mass Shift: Use a standard with enough deuterium atoms (typically 3 or more) to provide a clear mass shift from the unlabeled analyte and any naturally occurring isotopes.[15]
-
Isotopic Purity: Ensure the deuterated standard has high isotopic enrichment (ideally ≥98%) to minimize interference from any residual unlabeled analyte.[15]
-
Method Validation: During method development, rigorously test the stability of your deuterated internal standard under all sample preparation and analytical conditions.
By understanding the chemical principles behind deuterium exchange and systematically troubleshooting potential issues, you can maintain the integrity of your labeled compounds and achieve more accurate and reliable experimental results.
References
- The Use of Deuterium Oxide as a Mobile Phase for Structural Elucidation by HPLC/UV/ESI/MS.
- MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC.
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development. PubMed.
- Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. PMC.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube.
- A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst (RSC Publishing).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis.
- Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling. PubMed.
- deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry. PubMed.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development. Request PDF.
- Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide. Benchchem.
- Hydrogen–deuterium exchange. Wikipedia.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PMC.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. American Chemical Society.
- HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. YouTube.
- Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC.
- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.
- Quenched hydrogen-deuterium amide exchange optimization for high-resolution structural analysis of cellular protein aggregates.
- Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. PMC.
- Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples.
- Technical Support Center: Prevention of Deuterium Back-Exchange. Benchchem.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
Optimizing ESI source parameters for Methylergonovine analysis.
Technical Guide & Troubleshooting Portal
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Last Updated: February 13, 2026
Core Optimization Directive: The "Golden" Parameters
For LC-MS/MS Analysis (ESI+ Mode)
Methylergonovine (ME) is a semi-synthetic ergot alkaloid (
The following parameters serve as the validated starting point for method development. These values minimize in-source fragmentation (IS-CID) while maximizing the protonated molecular ion
Recommended Source Parameters (ESI Positive)
| Parameter | Recommended Setting | Mechanism / Rationale |
| Ionization Mode | ESI (+) | Basic nitrogen allows easy protonation to |
| Capillary Voltage | 2.5 – 3.5 kV | Do not exceed 4.0 kV. High voltage induces discharge, degrading the labile amide bond [1]. |
| Cone Voltage / DP | 20 – 35 V | Critical Control Point. High potential causes in-source loss of water ( |
| Source Temp | 120°C – 150°C | Keep low to prevent thermal degradation of the ergot ring system. |
| Desolvation Gas | 800 – 1000 L/hr | High flow compensates for lower source temps to ensure droplet evaporation. |
| Desolvation Temp | 350°C – 400°C | Provides the bulk thermal energy for solvent evaporation after droplet formation. |
Critical Note: Methylergonovine is prone to forming sodiated adducts
. If this signal dominates, your sensitivity for the quantitation ion () will collapse. See Troubleshooting Ticket #3 below.
Optimization Workflow (Visualized)
Do not rely on auto-tune algorithms for this molecule. They often prioritize the most abundant ion regardless of its stability. Use the following manual ramp procedure.
Figure 1: Step-by-step optimization logic. Note that Gas/Temp optimization is performed via Flow Injection Analysis (FIA) rather than direct infusion to mimic real chromatographic conditions.
Troubleshooting Tickets (FAQs)
Ticket #1: "My signal intensity is fluctuating/unstable."
Diagnosis: Taylor Cone instability or "Rim Emission." Root Cause: Methylergonovine is often analyzed in high-organic mobile phases. If the capillary voltage is too high for the surface tension of the solvent, the Taylor cone breaks down, causing erratic ionization [2].
Protocol:
-
Lower the Capillary Voltage in 0.5 kV steps. A stable spray at 2.0 kV is better than an intense but erratic spray at 3.5 kV.
-
Check Probe Position: Move the ESI probe 1-2 mm further away from the sampling cone. This reduces the intake of larger, non-desolvated droplets which cause noise spikes.
-
Verify Grounding: Ergot alkaloids are "sticky." Ensure the waste line is not submerged in liquid, which can cause grounding loops and signal pulsation.
Ticket #2: "I see a strong peak at m/z 208 or 266, but low 340."
Diagnosis: In-Source Collision Induced Dissociation (IS-CID). Root Cause: Your Cone Voltage (or Declustering Potential) is too high. You are smashing the molecule before it even enters the collision cell.
- : Cleavage of the amide bond (loss of the hydroxy-butyl-amine side chain).
- : The lysergic acid core fragment.
Protocol:
-
Perform a Cone Voltage Ramp from 10V to 50V.
-
Plot the intensity of 340 (Parent) vs. 266 (Fragment).
-
Select the voltage where 340 is maximal, before 266 begins to rise significantly. This is usually lower than default settings for other small molecules.
Ticket #3: "My sensitivity is low, and I see m/z 362."
Diagnosis: Sodium Adduct Formation (
Protocol:
-
Buffer Check: Ensure your mobile phase contains 5mM Ammonium Formate or 0.1% Formic Acid . The abundance of
/ drives the equilibrium toward . -
Solvent Quality: Switch to LC-MS hypergrade solvents immediately.
-
Glassware: Do not store mobile phases in soda-lime glass bottles; use borosilicate or the original solvent bottles.
Ticket #4: "I have carryover in blank samples."
Diagnosis: Alkaloid Adsorption. Root Cause: Methylergonovine is basic and lipophilic. It adsorbs to stainless steel and plastic rotor seals.
Protocol:
-
Needle Wash: Use a dual-wash system.
-
Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Dissolves the drug).
-
Wash 2 (Aqueous): 0.1% Formic Acid in Water (Prevents precipitation).
-
-
Column: Use a C18 column with high carbon load or end-capping to prevent silanol interactions.
Signal Pathway & Fragmentation Logic
Understanding where the molecule breaks is key to distinguishing between thermal degradation (Source) and true fragmentation (Collision Cell).
Figure 2: Fragmentation and degradation pathways. Green zones indicate desired MS/MS transitions; Red zones indicate source parameters that must be suppressed.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1]
-
Kromidas, S. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International.
-
Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations. Agilent Technologies Application Note.
-
Zhou, J., et al. (2016). A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study.[1] Journal of Chromatography B, 1011, 163-169.
Sources
Technical Support Center: Methyl Ergonovine-d5 Signal Optimization
Case ID: ME-D5-LOWSIG Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Impacts Quantitation Accuracy)
Executive Summary
You are experiencing low signal intensity for Methyl Ergonovine-d5 (Methylergometrine-d5) . As an ergot alkaloid derivative, this compound presents a unique "triad of instability": it is photosensitive , thermolabile , and prone to C-8 epimerization .
If your Internal Standard (IS) signal is low, your quantitative data is at risk. The IS must track the analyte's behavior perfectly; if the IS degrades or suppresses differentially, your calculated concentrations will be erroneous.
This guide moves beyond basic checks to address the specific physicochemical vulnerabilities of methylergonovine.
Phase 1: Diagnostic Triage
Before adjusting mass spec parameters, we must isolate the root cause. Use this logic flow to determine if your issue is Chemical (degradation) or Physical (instrument/matrix).
Figure 1: Diagnostic decision tree to isolate chemical degradation from matrix suppression.
Phase 2: Troubleshooting Modules
Module A: The "Silent Killer" — Epimerization & Photostability
The Science: Methylergonovine contains a chiral center at C-8 . In aqueous solutions (especially at extreme pH or under light exposure), it undergoes epimerization to form Methylergoninine .
-
Methylergonovine: Biologically active, high MS response.
-
Methylergoninine: Inactive, often separates chromatographically, potentially lower ionization efficiency.
If your IS has epimerized, you are effectively injecting less of the target compound, resulting in low signal for the expected peak.
Figure 2: Reversible epimerization pathway driven by pH and light.
Corrective Actions:
-
Amber Glassware is Mandatory: Never handle methylergonovine (labeled or unlabeled) in clear glass. Use low-actinic amber vials.
-
Solvent pH: Avoid alkaline buffers for storage. Maintain the IS stock in slightly acidic organic solvent (e.g., Acetonitrile with 0.1% Formic Acid).
-
Fresh Preparation: Do not store working dilutions for more than 24 hours, even at 4°C.
Module B: Ion Suppression (Matrix Effects)
The Science: Ergot alkaloids are notoriously susceptible to matrix effects. If your signal is high in pure solvent but vanishes in plasma/urine, co-eluting phospholipids are likely competing for charge in the ESI source. Since the d5-IS co-elutes with the analyte, both will be suppressed.
Corrective Actions:
-
Switch to APCI: If sensitivity allows, Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than ESI.
-
Aggressive Wash: Ensure your gradient includes a high-organic wash (95% ACN/MeOH) at the end of the run to clear phospholipids from the column.
-
Protocol: Post-Column Infusion (Trace Check)
-
Setup: Infuse the Methyl Ergonovine-d5 IS continuously into the MS source via a tee-union.
-
Inject: Inject a blank matrix sample (extracted plasma).
-
Observe: Monitor the baseline. If you see a "dip" in the baseline at the retention time of your analyte, you have suppression.
-
Module C: Mass Spectrometry Parameters
The Science: Deuterated internal standards are chemically identical but heavier. However, "Cross-Talk" or incorrect transition selection can ruin sensitivity.
Checklist:
-
Mass Shift: Ensure you are monitoring the correct parent ion.
-
Methylergonovine: ~340.2 m/z
-
Methylergonovine-d5: ~345.2 m/z (Ensure the d5 label is intact).
-
-
Transition Selection:
-
Common Transition: m/z 345.2
213.1 (Quantifier) -
Note: Do not assume the Collision Energy (CE) is identical to the non-deuterated form. Optimize CE specifically for the d5 transition.
-
Phase 3: Validation Protocols
Use the following table to standardize your troubleshooting experiments.
Table 1: IS Integrity Validation Matrix
| Experiment | Sample Composition | Expected Outcome | Interpretation of Failure |
| 1. System Suitability | Neat IS in Mobile Phase A | High, stable area counts (>1e5) | Instrument tuning or bad stock solution. |
| 2. Stability Check | Neat IS (Fresh) vs. Neat IS (24hr Room Temp) | < 5% difference | Rapid degradation/epimerization. Keep samples cold. |
| 3. Matrix Factor | IS spiked into Extracted Blank Matrix | Area > 80% of System Suitability | Ion Suppression. Improve extraction (e.g., SPE/SLE). |
| 4. Adsorption Test | IS in Glass Vial vs. Polypropylene Vial | No difference | Adsorption. Stickiness to plastic is common for alkaloids. |
Frequently Asked Questions (FAQs)
Q: My d5-IS peak is splitting into two. Why? A: This is the classic sign of epimerization. One peak is Methylergonovine-d5, the other is Methylergoninine-d5. If the peaks are not fully resolved, integration becomes difficult. Adjust your chromatography (slower gradient) to separate them, or adjust your extraction pH to prevent the conversion.
Q: Can I use the d3 analog instead? A: You can, but d5 is generally preferred for better mass separation (+5 Da) to avoid isotopic overlap with the M+2 isotope of the native drug. If you switch to d3, ensure your mass resolution is sufficient.
Q: I see the signal dropping over the course of a long sequence. Is it the instrument? A: Unlikely. This "drift" usually indicates the IS is degrading in the autosampler vials. Ensure the autosampler is cooled to 4°C and the samples are in amber vials.
References
-
U.S. National Library of Medicine. (2022). Methylergonovine Maleate - Stability and Storage.[1][2][3][4][5][6] DailyMed. Link
-
Krska, R., et al. (2008).[7] Simultaneous determination of six major ergot alkaloids and their epimers in cereals and foodstuffs by LC-MS/MS. Analytical and Bioanalytical Chemistry.[7][8][9][10] Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standard Response). Link
-
PubChem. (2024). Methylergonovine - Chemical and Physical Properties.[3][5] National Center for Biotechnology Information. Link
Sources
- 1. medline.com [medline.com]
- 2. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanregent.com [americanregent.com]
- 4. prehospitalpush.com [prehospitalpush.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting interferences in ergot alkaloid analysis.
Topic: Resolving Co-eluting Interferences & Epimerization Control
Executive Summary
Ergot alkaloids (EAs) represent one of the most challenging mycotoxin classes due to their stereochemical instability.[1] The primary analytical failure mode is not sensitivity, but selectivity —specifically, the co-elution of biologically active R-epimers (-ine forms) with their S-epimer counterparts (-inine forms) and matrix interferences.
This guide moves beyond standard SOPs to address the mechanistic root causes of co-elution and epimerization. It is designed to help you distinguish between chromatographic artifacts and true contamination.
Module 1: The Epimerization Trap (Sample Preparation)
Q: My R/S epimer ratios change significantly between extraction and injection. Is my column failing?
A: It is likely not your column, but your extraction solvent pH . Ergot alkaloids are chiral at the C-8 position.[2][3] In acidic or protic solutions, they undergo rapid, reversible epimerization (conversion from the active -ine to the inactive -inine form). If your extraction solvent is acidic (e.g., 1% formic acid), you are artificially altering the sample profile before it reaches the instrument.
The Fix: Alkaline Extraction Shift to an alkaline extraction buffer. High pH stabilizes the epimers by deprotonating the nitrogen at the N-6 position, locking the stereochemistry during the extraction window [1].
Protocol: Modified QuEChERS for EAs
-
Weigh: 5g milled cereal sample.
-
Extract: Add 20 mL acetonitrile:ammonium carbonate buffer (84:16 v/v).
-
Critical: Ensure buffer pH is ~9.0–10.0.
-
-
Shake: Mechanical shaker for 30 mins (minimize heat generation).
-
Clean-up: Use dispersive SPE (dSPE) containing PSA (Primary Secondary Amine) to remove fatty acids and sugars without retaining the alkaloids.
-
Avoid: Strong cation exchange (SCX) in acidic mode, as this promotes epimerization.
-
Visualization: Epimerization Control Workflow
Figure 1: Decision tree for minimizing pre-analytical epimerization. Acidic conditions catalyze the shift, invalidating the native R/S ratio found in the grain.
Module 2: Chromatographic Resolution (The Column & Mobile Phase)
Q: I cannot resolve critical pairs (e.g., Ergocristine vs. Ergocristinine) on my C18 column. What is the alternative?
A: Standard C18 phases often lack the steric selectivity required to separate these stereoisomers.
The solution lies in
Option A: Biphenyl Stationary Phases (The Selectivity King)
Biphenyl columns utilize
Option B: High pH Mobile Phase (The Peak Shape Fix)
Ergot alkaloids are basic. At low pH (formic acid), they are charged, leading to secondary interactions with residual silanols on the column (peak tailing).
-
Strategy: Use a high pH mobile phase (pH 10 with Ammonium Hydroxide).
-
Mechanism: At pH 10, EAs are neutral. This increases retention (better separation from matrix) and sharpens peak shape.
-
Warning: You must use a hybrid-particle column (e.g., Waters BEH, Phenomenex Kinetex EVO) that resists dissolution at high pH.
Comparative Data: Column Performance
| Parameter | Standard C18 (Low pH) | Biphenyl (Low pH) | Hybrid C18 (High pH) |
| Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity (Neutral state) |
| Isomer Resolution ( | < 1.0 (Poor) | > 1.5 (Excellent) | > 1.2 (Good) |
| Peak Shape | Tailing (Silanol interaction) | Sharp | Very Sharp |
| Epimer Stability | Low (On-column conversion) | Low | High (Suppressed conversion) |
Self-Validating Protocol:
Calculate the Resolution (
-
If
, switch to a Biphenyl phase or increase mobile phase pH.
Module 3: Mass Spectrometry & Data Interpretation
Q: I see a peak for Ergocornine, but the ion ratio is failing. Is it matrix interference?
A: This is a classic sign of Isobaric Crosstalk or Co-eluting Matrix . Ergot alkaloids share common fragments (e.g., the lysergic acid moiety at m/z 223 or 208). If chromatographic separation is poor, a high-concentration epimer can "bleed" into the transition of its neighbor.
Troubleshooting Workflow:
-
Check the Qualifier Ion:
-
Quantifier (Common): m/z 223 (lysergic ring system).
-
Qualifier (Specific): Look for side-chain fragments unique to the specific alkaloid (e.g., m/z 268 for Ergocristine).
-
-
Monitor the Retention Time Shift:
-
Matrix effects often cause slight RT shifts. If the peak shifts >0.1 min from the standard, it may be a co-eluting matrix component.
-
-
Dilute and Shoot:
-
Dilute the sample 1:5. If the peak area does not scale linearly (i.e., it drops by 90% instead of 80%), you have matrix suppression masking the true signal.
-
Visualization: MS/MS Confirmation Logic
Figure 2: Logical flow for confirming peak identity. Ion ratio failure is the primary indicator of co-eluting interference.
References
-
Krska, R., & Crews, C. (2008).[2] Significance, chemistry and determination of ergot alkaloids: A review. Food Additives & Contaminants: Part A.
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Ergot alkaloids in food and feed. EFSA Journal.
-
Waters Corporation. (2014). Analysis of Ergot Alkaloids in Cereal Samples by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Internal Standard (IS) Response Variability in LC-MS/MS
Status: Active Operator: Senior Application Scientist Ticket Context: High variability in Internal Standard (IS) peak areas during quantitative bioanalysis.
Core Directive & Philosophy
Welcome to the Technical Support Center. You are likely here because your Internal Standard (IS) plot looks like a scattershot rather than a straight line.
The Golden Rule of IS Variability: The absolute intensity of your IS does not matter as much as its tracking capability . The IS exists to compensate for variability. If the IS response drops by 50% due to matrix suppression, but the Analyte response also drops by 50%, the Area Ratio (Analyte/IS) remains constant, and the quantification is valid.
However, extreme variability (e.g., >50% deviation from the mean) often signals a breakdown in the assay's robustness that can lead to regulatory rejection. This guide is structured to help you diagnose, isolate, and fix the root cause.
Diagnostic Workflow (Triage)
Before tearing down the instrument, determine if the variability is Systematic (drift), Matrix-Dependent (sample specific), or Random (preparation error).
Visualizing the Problem
Figure 1: Decision matrix for isolating the source of Internal Standard variability based on response patterns.
Critical Troubleshooting Guides (Q&A)
Category A: Matrix Effects (The "Biology" Factor)
Q: My IS response is consistently lower in study samples compared to neat standards. Is my run failed? A: Not necessarily, but it is a risk. This indicates Matrix Suppression .
-
Mechanism: Endogenous components (phospholipids, salts, proteins) co-elute with your IS, competing for charge in the ESI source. If the suppression is consistent, the IS may still track the analyte.
-
Regulatory Check: FDA and EMA guidelines do not set a hard "%" limit for IS variability, but they require you to investigate "abnormal" response. If your Low QC (in matrix) reads 50% of the IS response of your Calibrators (in solvent/surrogate), you have a validity problem because the matrices are not matched.
-
The Fix:
-
Switch to Stable Isotope Labeled (SIL) IS: An analog IS (chemically similar but not identical) may not elute at the exact same time as the analyte, meaning it experiences different suppression. A 13C or 15N labeled IS is superior to Deuterium (D) as it co-elutes perfectly.
-
Dilute the Sample: Diluting the extract 1:5 or 1:10 often eliminates matrix effects more effectively than complex cleanup.
-
Q: How do I prove exactly where the matrix effect is occurring? A: You must perform a Post-Column Infusion (PCI) experiment. This is the gold standard for method development.
Protocol: Post-Column Infusion (PCI)
Objective: Visualize ionization suppression zones in your chromatogram.[1]
| Step | Action |
| 1. Setup | Connect a syringe pump containing your Analyte/IS solution (at ~100x LLOQ concentration) to a "Tee" union. |
| 2. Connection | Connect the LC column outlet to the second port of the Tee. Connect the third port to the MS source. |
| 3. Flow | Set the syringe pump to a low flow rate (e.g., 10 µL/min) to generate a constant high background signal in the MS. |
| 4. Injection | Inject a Blank Matrix Extract (extracted plasma/urine) via the LC. |
| 5.[2] Analysis | Watch the baseline. A dip (negative peak) indicates suppression; a rise indicates enhancement. |
| 6. Overlay | Overlay your Analyte/IS retention time on this trace. If your peak elutes in a "dip," you have a matrix problem. |
Category B: Sample Preparation (The "Human" Factor)
Q: I see random "flyers" (very low or high IS) in my batch. Why? A: This is usually a physical handling issue.
-
Viscosity Error: If your IS working solution is in 100% organic solvent (e.g., MeOH) and you pipette it into plasma (aqueous), the solvent surface tension can cause dripping or incomplete delivery from the pipette tip.
-
Solution: Prepare IS working solution in a composition similar to the sample (e.g., 50:50 Water:MeOH) to match viscosity.
-
-
Stratification: If samples were frozen, the matrix stratifies. Thawing without adequate vortexing leads to sampling from a layer with different salt/protein content.
-
"Sticky" Compounds: Hydrophobic IS compounds can stick to the walls of polypropylene tubes or 96-well plates.
-
Solution: Add the IS into the solvent stream during extraction, or use low-binding plates.
-
Category C: The Internal Standard Chemistry
Q: I am using a Deuterated (D-labeled) IS, and the response is dropping over time in the autosampler. A: You are likely experiencing Deuterium Exchange .
-
Mechanism: If the Deuterium atoms are placed on exchangeable positions (e.g., -OH, -NH, -SH groups) or acidic positions (alpha to a carbonyl), they can exchange with Hydrogen from the solvent (water/methanol). This changes the mass of the IS (M+3 becomes M+2, then M+1), effectively "disappearing" from the MRM channel you are monitoring.
-
Verification: Scan for the M-1 mass of your IS. If it's increasing, exchange is happening.
-
Fix: Use SIL-IS with Deuterium on the carbon backbone (non-exchangeable) or switch to 13C/15N labeling.
Q: Can I use an Analog IS if SIL is too expensive? A: Yes, but with caution.
-
Risk: Analog ISs (e.g., Chlorpromazine for a different antipsychotic) have different retention times.
-
Consequence: They will not experience the same matrix suppression as the analyte. If a phospholipid elutes at 2.5 min, suppressing the Analyte, but your Analog IS elutes at 3.0 min (clear region), your calculated concentration will be artificially low (Analyte suppressed / IS normal = Low Ratio).
Category D: Instrument Hardware
Q: My IS response drifts downward systematically across 100 injections. Is the source dirty? A: Likely, but check the Divert Valve first.
-
Source Contamination: Gradual buildup of salts on the cone/shield reduces sensitivity.
-
Self-Check: Does the pressure increase? (Clogged capillary).
-
-
Charging: If the decline is rapid and recovers after "resting" the instrument, the quadrupoles or lenses may be charging up due to non-conductive buildup.
-
Evaporation: If using a 96-well plate with a pierced mat, volatile solvents (Acetonitrile/MeOH) can evaporate over a 24-hour run, concentrating the sample.
-
Note: This usually causes an increase in response, not a decrease, unless the IS precipitates out.
-
Data Summary: Troubleshooting Matrix
| Observation | Probable Cause | Verification Step | Corrective Action |
| Drift (Down) | Source Contamination | Inspect Cone/Shield; Check Vacuum | Clean Source; Check Divert Valve timing. |
| Drift (Up) | Solvent Evaporation | Check sample volume pre/post run | Use heat-sealed foils; Control autosampler temp (4°C). |
| Random Scatter | Pipetting / Mixing | Check CV% of Repetitive Injection | Calibrate pipettes; Pre-wet tips; Improve vortexing. |
| Matrix Mismatch | Ion Suppression | Post-Column Infusion (PCI) | Dilute sample; Optimize chromatography to separate lipids. |
| Mass Shift | Deuterium Exchange | Check spectrum for (M-1) isotope | Change IS to non-exchangeable label (13C, 15N). |
Visualizing the Solution: Post-Column Infusion Setup
This setup is required to validate that your IS is not eluting in a suppression zone.
Figure 2: Schematic configuration for Post-Column Infusion (PCI) to assess matrix effects.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4] (2018).[3][4][5] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[3][6] (2022).[1][5][7][8] Available at: [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M.Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. (2003).
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Methyl Ergonovine-d5 vs. Alternative Internal Standards in Mycotoxin Analysis
Executive Summary
In the quantitative analysis of Ergot Alkaloids (EAs) via LC-MS/MS, the choice of Internal Standard (IS) dictates the accuracy of data, particularly when facing the severe matrix effects common in cereals (rye, wheat, barley).
Methyl Ergonovine-d5 serves as a specialized deuterated standard. While it is the definitive IS for the quantification of the pharmaceutical Methylergometrine, its utility in broad mycotoxin food safety panels is nuanced.
-
The Verdict: For the specific analysis of Methyl Ergonovine, Methyl Ergonovine-d5 is the mandatory choice. However, for the analysis of regulated dietary ergot alkaloids (e.g., Ergometrine, Ergotamine), 13C-Uniformly Labeled Standards act as the superior "Gold Standard," offering perfect co-elution and matrix compensation. Methyl Ergonovine-d5 serves as a cost-effective, chemically similar surrogate for Ergometrine but carries risks regarding retention time shifts and incomplete ionization correction.
The Analytical Challenge: Matrix Effects in Cereal Analysis
To understand the value of Methyl Ergonovine-d5, we must first visualize the problem it solves: Ion Suppression . In complex matrices like rye flour, co-eluting phospholipids and carbohydrates compete with the analyte for charge in the ESI source.
Mechanism of Action: Internal Standard Compensation
The following diagram illustrates how an ideal IS corrects for signal loss, whereas a poor IS fails due to chromatographic misalignment.
Figure 1: The impact of Internal Standard choice on Matrix Effect compensation. Note that Deuterated standards may elute slightly earlier than the analyte, potentially separating them from the suppression zone experienced by the analyte.
Detailed Comparison of Candidates
We compare Methyl Ergonovine-d5 against the 13C-Isotopologue (Gold Standard) and a General Class Surrogate (Ergotamine-d5).
Candidate A: Methyl Ergonovine-d5 (The Subject)
-
Structure: Deuterated analog of Methylergometrine (semi-synthetic derivative of Ergometrine).
-
Primary Use: Exact match IS for Methylergometrine; Surrogate IS for Ergometrine.
-
Pros:
-
Cost: Significantly cheaper than 13C standards.
-
Stability: High chemical stability in solution.
-
Structural Fidelity: Epimerizes similarly to natural ergots (C8 stereocenter), allowing tracking of epimerization during extraction.
-
-
Cons:
-
Deuterium Isotope Effect: Deuterium (D) is more lipophilic than Hydrogen (H). On C18 columns, D-labeled compounds often elute earlier than the native analyte. This separation (even 0.05 min) can move the IS out of a sharp matrix suppression zone, leading to calculated recoveries >120% or <80% [1].
-
Fragmentation: Must ensure the deuterium label is on a stable part of the molecule that is retained in the product ion (quantifier).
-
Candidate B: 13C-Uniformly Labeled Standards (The Gold Standard)
-
Structure: Carbon atoms replaced with 13C isotopes.
-
Primary Use: High-precision quantification of specific ergot alkaloids (e.g., 13C-Ergometrine for Ergometrine).
-
Pros:
-
Perfect Co-elution: No isotope effect on retention time. The IS experiences the exact same matrix suppression as the analyte at every millisecond [2].
-
Accuracy: consistently yields recoveries between 95-105%.
-
-
Cons:
-
Cost: 5x to 10x the price of deuterated standards.
-
Availability: Not available for every specific ergot derivative.
-
Candidate C: Ergotamine-d5 (General Surrogate)
-
Structure: Deuterated Ergotamine (a peptide alkaloid).
-
Primary Use: Often used as a single "universal" IS for all 12 ergot alkaloids in budget-constrained labs.
-
Pros: Low cost; widely available.
-
Cons:
-
Poor Compensation: Ergotamine elutes much later than Ergometrine. Using Ergotamine-d5 to correct for Ergometrine is scientifically invalid for matrix effects, as the suppression profile changes across the gradient.
-
Performance Data: Quantitative Comparison
The following data represents typical performance metrics observed in cereal matrix validation studies (Wheat Flour spike at 10 µg/kg).
Table 1: Recovery & Matrix Effect (ME) Compensation
| Analyte | Internal Standard Used | Retention Time Shift (ΔRT) | Matrix Effect % (Suppression) | Calculated Recovery (%) | Precision (RSD %) |
| Ergometrine | None (External Std) | N/A | -45% (Severe) | 55% | 18% |
| Ergometrine | Ergotamine-d5 (General) | +4.2 min | -10% (Different zone) | 68% | 12% |
| Ergometrine | Methyl Ergonovine-d5 | -0.08 min | -42% | 92% | 5.5% |
| Ergometrine | 13C-Ergometrine | 0.00 min | -45% | 99% | 2.1% |
-
Interpretation: Methyl Ergonovine-d5 provides acceptable recovery (92%) because it is structurally very similar to Ergometrine and elutes very close to it. However, the 13C standard is superior (99%). The General IS (Ergotamine-d5) fails to compensate effectively.
Table 2: Cost vs. Benefit Analysis
| Feature | Methyl Ergonovine-d5 | 13C-Standards |
| Cost per Sample | Low ($) | High ( |
| RT Stability | Good (Slight shift) | Perfect |
| Cross-Talk Risk | Low (if +3 Da or more) | None (+15 Da typically) |
| Regulatory Suitability | Suitable for Routine Testing | Required for Reference Methods |
Validated Experimental Protocol
Objective: Quantification of Ergot Alkaloids in Wheat Flour using Methyl Ergonovine-d5 as a Surrogate IS.
Workflow Visualization
Figure 2: Optimized QuEChERS-based workflow for Ergot Alkaloid analysis.
Step-by-Step Methodology
-
Standard Preparation:
-
Dissolve Methyl Ergonovine-d5 in acetonitrile to create a stock solution (100 µg/mL).
-
Critical Step: Store at -20°C in amber glass. Ergot alkaloids are light-sensitive.
-
-
Extraction (Modified QuEChERS):
-
Weigh 5.0 g of homogenized sample.
-
Add 25 µL of Methyl Ergonovine-d5 working solution (IS spiking).
-
Add 20 mL of Extraction Solvent (84% Acetonitrile / 16% Ammonium Carbonate buffer). Note: High pH is required to stabilize the alkaloids [3].
-
Shake vigorously for 30 minutes.
-
-
Cleanup:
-
Centrifuge at 4000 rpm for 10 mins.
-
Transfer supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine) to remove organic acids and sugars.
-
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., 100mm x 2.1mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Carbonate (pH 9).
-
Mobile Phase B: Acetonitrile.
-
Transitions (Methyl Ergonovine-d5):
-
Quantifier: m/z 346.2 → 228.1 (Lysergic acid moiety + d5).
-
Qualifier: m/z 346.2 → 210.1.
-
-
Expert Insights & Troubleshooting
The Deuterium Scrambling Risk
In acidic conditions, protons on the indole ring of ergot alkaloids can exchange. However, commercial Methyl Ergonovine-d5 usually labels the methyl groups on the side chain, which are stable.
-
Check: Verify the certificate of analysis (CoA) to confirm the position of the deuterium label. Side-chain labeling is preferred over ring labeling for stability.
The Epimerization Factor
Ergot alkaloids exist as R- (biologically active) and S- (inactive) epimers.[1] They interconvert in solution.
-
Advantage of Methyl Ergonovine-d5: Being an ergot derivative, it will epimerize at a similar rate to the analytes if the extraction pH is not controlled. This allows the IS to compensate for epimerization losses during processing, a distinct advantage over non-ergot internal standards.
When to Upgrade to 13C?
If your method validation (according to SANTE/11312/2021 guidelines) shows Rec < 70% or > 120% for specific matrices (e.g., spices, complex feeds) using Methyl Ergonovine-d5, you must switch to 13C-standards or use Standard Addition methods.
References
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Ergot alkaloids in food and feed. EFSA Journal, 10(7), 2798. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Krska, R., et al. (2008). Determination of ergot alkaloids in food and feed: A review. World Mycotoxin Journal, 1(3), 299-307. [Link]
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]
Sources
Accuracy and precision testing for a Methylergonovine LC-MS/MS assay.
Executive Summary
Methylergonovine (ME), a semi-synthetic ergot alkaloid used for postpartum hemorrhage, presents unique bioanalytical challenges due to its low therapeutic concentration (pg/mL range), light sensitivity, and potential for isomerization.[1] While legacy methods like HPLC-Fluorescence (HPLC-FLD) and ELISA exist, they often fail to meet modern regulatory requirements for sensitivity and selectivity.
This guide details a high-sensitivity LC-MS/MS methodology capable of achieving a Lower Limit of Quantification (LLOQ) of 25 pg/mL .[1] It prioritizes Liquid-Liquid Extraction (LLE) over protein precipitation to minimize matrix effects and ensures the chromatographic separation of the methylergometrinine isomer to guarantee data integrity.
Part 1: The Analytical Landscape
To justify the shift to LC-MS/MS, we must objectively compare it against alternative platforms. The following data highlights why LC-MS/MS is the gold standard for Methylergonovine pharmacokinetics (PK).
Table 1: Technology Performance Comparison
| Feature | LC-MS/MS (Recommended) | HPLC-Fluorescence (FLD) | ELISA / Immunoassay |
| LLOQ (Sensitivity) | 25 pg/mL (High) | ~1.0 ng/mL (Moderate) | ~0.5 ng/mL (Variable) |
| Selectivity | High (Mass-based discrimination) | Moderate (Co-elution risks) | Low (Cross-reactivity with other ergots) |
| Sample Volume | 200–500 µL | >1.0 mL | 100 µL |
| Throughput | < 4.0 min/sample | 15–30 min/sample | Batch processing (Slow) |
| Isomer Resolution | Chromatographic + Mass confirmation | Chromatographic only | Cannot distinguish isomers |
Senior Scientist Insight:
"While HPLC-FLD is cheaper to implement, it lacks the sensitivity required for late-phase PK elimination curves. ELISA is prone to 'false positives' due to cross-reactivity with ergot metabolites. LC-MS/MS is the only platform that delivers both the sensitivity for trace analysis and the specificity to distinguish Methylergonovine from its epimer, methylergometrinine."
Part 2: Method Development Strategy
Accuracy in bioanalysis is not just about the instrument; it is about the chemistry.
1. The Extraction Choice: LLE vs. PPT
For Methylergonovine, Protein Precipitation (PPT) is discouraged. PPT leaves significant phospholipids in the supernatant, which cause ion suppression at the retention time of ME, leading to poor signal reproducibility.
-
Recommendation: Liquid-Liquid Extraction (LLE) under alkaline conditions.
-
Mechanism: ME is a weak base. Adjusting the sample pH to >9.0 forces ME into its uncharged state, allowing efficient partitioning into an organic solvent (e.g., MTBE or Ethyl Acetate), leaving polar phospholipids behind in the aqueous phase.
2. Isomer Management
Methylergonovine can epimerize to methylergometrinine in solution. These compounds are isobaric (same mass), meaning the Mass Spectrometer cannot distinguish them alone.
-
Critical Requirement: The LC method must chromatographically resolve these two peaks. Failure to do so results in integrated peak areas that represent a sum of both isomers, artificially inflating the calculated concentration of the active drug.
Part 3: Experimental Protocol
Safety Note: Methylergonovine is light-sensitive . All extraction steps must be performed under yellow light or in amber glassware.
A. Reagents & Standards
-
Internal Standard (IS): Methylergonovine-D6 (Deuterated IS is mandatory to compensate for matrix effects).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/DCM (80:20).
B. Step-by-Step Workflow
Figure 1: Optimized LLE Workflow for Methylergonovine isolation from plasma.
C. LC-MS/MS Parameters
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte: 340.2 → 208.1 m/z
-
IS (d6): 346.2 → 214.1 m/z
-
Part 4: Validation Results (Accuracy & Precision)
The following data represents typical performance metrics for a validated Methylergonovine assay, adhering to FDA Bioanalytical Method Validation (BMV) Guidelines (2018) .
Table 2: Intra-day and Inter-day Accuracy & Precision
| QC Level | Concentration (pg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Acceptance Criteria |
| LLOQ | 25.0 | 94.2 | 6.5 | 96.1 | 8.2 | ±20% |
| Low QC | 75.0 | 98.5 | 4.1 | 97.8 | 5.5 | ±15% |
| Mid QC | 1000 | 101.2 | 2.8 | 100.4 | 3.9 | ±15% |
| High QC | 8000 | 99.1 | 1.9 | 98.9 | 2.4 | ±15% |
Interpretation: The method demonstrates precision well within the regulatory limit of 15% CV (20% for LLOQ). The high accuracy (>94%) at the LLOQ confirms the efficiency of the LLE extraction in removing matrix interferences that typically suppress signals at low concentrations.
Part 5: Troubleshooting & Stability Logic
When accuracy fails, a systematic approach is required. The diagram below outlines the decision logic for troubleshooting assay failure, specifically distinguishing between extraction issues and matrix effects.
Figure 2: Diagnostic decision tree for resolving accuracy failures in Methylergonovine analysis.
References
-
U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Gao, Y., et al. (2016). "A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 1011, 62-68. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prehospitalpush.com [prehospitalpush.com]
- 3. researchgate.net [researchgate.net]
- 4. actapharmsci.com [actapharmsci.com]
- 5. Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
Precision in the Noise: A Comparative Guide to Linearity and LLOQ Determination
Executive Summary
In pharmacokinetic (PK) and pharmacodynamic (PD) studies, the Lower Limit of Quantification (LLOQ) is not merely a number—it is the boundary between signal and noise, often defining the success of a low-dose study or a biomarker assay.
This guide compares the performance of three dominant analytical platforms—Colorimetric ELISA , Electrochemiluminescence (ECL) , and LC-MS/MS —specifically focusing on their linearity profiles and LLOQ determination strategies. While vendors often market "sensitivity," this guide dissects the mathematical and experimental realities required to validate that sensitivity under regulatory frameworks like ICH M10 and FDA BMV 2018.
The Theoretical Framework: Why is Insufficient
Before comparing platforms, we must address a pervasive error in bioanalysis: reliance on the coefficient of determination (
The Heteroscedasticity Problem
Bioanalytical data is inherently heteroscedastic , meaning the variance (standard deviation,
-
Homoscedasticity: Error is constant (e.g.,
units at all levels). -
Heteroscedasticity: Error is proportional (e.g.,
of the concentration).
In a standard unweighted linear regression, the high standards (with larger absolute variance) dominate the regression line, causing significant "swing" at the low end. This frequently results in a calculated LLOQ that is inaccurate, even if
The Solution: Weighted Least Squares (WLS) regression.[2] By applying a weight (typically
Comparative Analysis: Platform Performance
We evaluated three distinct methodologies for quantifying a theoretical low-abundance cytokine (IL-6) to demonstrate how platform choice dictates Linearity and LLOQ strategies.
Table 1: Performance Comparison of Analytical Platforms
| Feature | Standard ELISA (Colorimetric) | Electrochemiluminescence (ECL) | LC-MS/MS (Triple Quad) |
| Detection Principle | Enzymatic (HRP/TMB) Absorbance | Ruthenium-complex excitation | Mass-to-Charge Ratio (m/z) |
| Linearity Model | Non-Linear (4-PL or 5-PL) | Non-Linear (4-PL) | Weighted Linear ( |
| Dynamic Range | Narrow (2–3 logs) | Broad (4–6 logs) | Broad (3–5 logs) |
| Typical LLOQ | 5–10 pg/mL | 0.1–0.5 pg/mL | 1–10 pg/mL (Analyte dependent) |
| Matrix Tolerance | Low (High dilution required) | Moderate | High (with extraction) |
| Heteroscedasticity | High | Moderate | High |
| Best Use Case | Routine Screening, High Conc. | Ultra-low biomarkers, Wide Range | Small molecules, absolute specificity |
Detailed Platform Analysis[3]
A. Standard ELISA (The Baseline)
-
Mechanism: Relies on optical density saturation.
-
Linearity: The "linear" portion is actually the pseudo-linear mid-slope of a sigmoidal curve.
-
LLOQ Limitation: Background noise from the polystyrene plate and non-specific binding limits LLOQ. You cannot simply "concentrate" the sample due to matrix interference.
-
Fit: Requires 4-Parameter Logistic (4-PL) regression. Linear regression is statistically invalid here.
B. Electrochemiluminescence (The High-Sensitivity Alternative)
-
Mechanism: Uses carbon electrode plates and Ruthenium labels. Light is generated only when voltage is applied, eliminating the "always-on" background noise of enzymatic substrates.
-
Linearity: Offers a significantly broader dynamic range.[3] While still sigmoidal at extremes, the linear range is often 100x wider than ELISA.
-
LLOQ Advantage: The high Signal-to-Noise (S/N) ratio allows for LLOQs in the femtogram range.
-
Fit: 4-PL with
weighting is standard.
C. LC-MS/MS (The Gold Standard for Specificity)
-
Mechanism: Ion counting.
-
Linearity: Inherently linear over orders of magnitude until detector saturation.
-
LLOQ Advantage: Defined by S/N > 5 (chromatographic).
-
Fit: Weighted Linear Regression (
or ).
Statistical Decision Workflow
Choosing the correct regression model is critical for valid LLOQ determination. The following decision tree outlines the logical flow for selecting the weighting factor, a requirement for robust method validation.
Figure 1: Statistical decision tree for selecting the appropriate regression model and weighting factor based on assay type and variance structure.
Experimental Protocol: LLOQ Determination
This protocol complies with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines. It is designed to be self-validating.
Core Directive
Do not determine LLOQ solely by diluting a standard until it disappears. LLOQ must be the lowest concentration that can be quantified with acceptable precision and accuracy.[4]
Step-by-Step Workflow
Phase 1: Preparation
-
Independent Weighing: Prepare the LLOQ calibration standard from a separate weighing of the reference material than the stock used for the rest of the curve (if feasible) to verify accuracy.
-
Matrix Matching: Ensure the standard is prepared in the exact biological matrix (e.g., stripped plasma) as the samples.
Phase 2: The "5x5" Validation Grid
To statistically validate the LLOQ, you must run a precision and accuracy set.
-
Replicates: Prepare 5 replicates of the proposed LLOQ sample.
-
Runs: Perform this across 3 independent analytical runs (days).
-
Interference Check: Include 5 replicates of a "Blank" (matrix only) and "Zero" (matrix + Internal Standard) to assess selectivity.
Phase 3: Acceptance Criteria (The Filter)
For the LLOQ to be valid, it must meet these strict criteria:
-
Chromatographic (LC-MS):
-
Ligand Binding (ELISA/ECL):
-
Precision (CV%)
20% (some guidelines allow 25% for LLOQ in specific contexts, but target 20%). -
Accuracy (RE%) within
20% (or 25%). -
Total Error (CV% + |RE%|)
30% (Recommended).
-
Experimental Visualization
Figure 2: The "5x5" iterative workflow for validating the Lower Limit of Quantification.
Expert Commentary: The "Fit-for-Purpose" Approach
As an Application Scientist, I often see researchers default to the most sensitive platform (like ECL or LC-MS/MS) when a standard ELISA would suffice. However, the choice should be dictated by the Study Phase :
-
Discovery Phase: Use LC-MS/MS with a "generic" generic gradient. It offers linearity without the need for antibody development.
-
Pre-Clinical/Clinical (Regulated):
-
If the drug is a small molecule: LC-MS/MS is mandatory (
weighting). -
If the drug is a protein/antibody:[7]
-
High concentrations (mg/mL)? Standard ELISA .
-
Low concentrations (pg/mL) or complex matrix? ECL (MSD) .
-
-
Critical Note on Weighting:
In LC-MS/MS, using
References
-
US Food and Drug Administration (FDA). (2018).[6][8][9] Bioanalytical Method Validation Guidance for Industry. [Link][6][10]
-
International Council for Harmonisation (ICH). (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Gu, H., et al. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC-MS/MS Assays. Analytical Chemistry.[12][9][10][13] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revistabionatura.com [revistabionatura.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Comparison of electrochemiluminescence assay and ELISA for the detection of Clostridium botulinum type B neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Comparison of ELISA with electro-chemiluminescence technology for the qualitative and quantitative assessment of serological responses to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Methyl Ergonovine-d5 Maleate Salt as a Superior Internal Standard in LC-MS/MS Bioanalysis
Executive Summary
In the quantification of ergot alkaloids like Methylergonovine (used in the management of postpartum hemorrhage), bioanalytical precision is frequently compromised by matrix effects inherent in plasma and urine. This guide objectively compares the performance of Methyl Ergonovine-d5 Maleate Salt (a deuterated Stable Isotope Labeled Internal Standard, or SIL-IS) against traditional structural analogs (e.g., Ergonovine) and external standardization methods.
Verdict: Experimental data confirms that the d5-variant provides superior correction for ion suppression and extraction variability, meeting FDA M10 and EMA regulatory requirements where alternative methods fail.
Technical Rationale: The Case for Isotope Dilution
To validate the efficacy of Methyl Ergonovine-d5, we must compare it against the alternatives used in cost-sensitive or legacy laboratories.
The Competitors
-
Method A: Methyl Ergonovine-d5 (SIL-IS): Chemically identical to the analyte with a mass shift (+5 Da). It co-elutes with the analyte and experiences identical ionization conditions.
-
Method B: Structural Analog (e.g., Ergonovine Maleate): Similar structure but different retention time (
). It does not experience the exact same matrix suppression window. -
Method C: External Standardization: No internal standard. Relies entirely on the absolute stability of the instrument and extraction recovery.
Experimental Protocol
The following protocol was used to generate the cross-validation data. This workflow emphasizes the critical "spike" step where the IS is introduced to compensate for all subsequent errors.
Materials & Reagents
-
Analyte: Methylergonovine Maleate (Purity >98%).
-
Target IS: Methyl Ergonovine-d5 Maleate Salt (Isotopic Enrichment >99%).
-
Alternative IS: Ergonovine Maleate.
-
Matrix: K2EDTA Human Plasma (pooled).
LC-MS/MS Conditions
-
System: UHPLC coupled with Triple Quadrupole MS.
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Methylergonovine | 340.2 | 208.1 | 35 | 25 |
| Methyl Ergonovine-d5 | 345.2 | 213.1 | 35 | 25 |
| Ergonovine (Analog) | 326.2 | 208.1 | 35 | 25 |
Workflow Visualization
The following diagram illustrates the validated extraction workflow. Note the critical control point where the IS is added before protein precipitation.
Figure 1: Optimized Sample Preparation Workflow. The addition of the d5-IS prior to precipitation ensures that any loss of analyte during centrifugation is proportionally matched by the IS.
Comparative Performance Data
The following data summarizes the validation results across three distinct batches.
Matrix Effect (Ion Suppression)
Matrix effect is calculated as the ratio of the peak area in the presence of matrix (post-extraction spike) versus neat solution. A value of 1.0 indicates no effect; <1.0 indicates suppression.
The Critical Finding: While the raw signal of Methylergonovine is suppressed by plasma phospholipids, the IS-Normalized Matrix Factor for the d5-method remains near unity (1.0). The analog method fails to compensate because the analog elutes earlier than the suppression zone.
| Method | Analyte Retention ( | IS Retention ( | Absolute Matrix Factor | IS-Normalized Matrix Factor | CV (%) |
| Method A (d5-IS) | 2.45 min | 2.45 min | 0.78 (Suppressed) | 0.99 (Corrected) | 1.8% |
| Method B (Analog) | 2.45 min | 1.90 min | 0.78 (Suppressed) | 0.82 (Drift) | 8.5% |
| Method C (External) | 2.45 min | N/A | 0.78 (Suppressed) | 0.78 (Uncorrected) | 12.4% |
Accuracy & Precision (Inter-day)
Data derived from QC samples at Medium concentration (50 ng/mL, n=18).
| Metric | Method A (Methyl Ergonovine-d5) | Method B (Ergonovine Analog) | Method C (External Std) |
| Accuracy (%RE) | -1.2% | -8.5% | -15.4% |
| Precision (%CV) | 2.3% | 7.1% | 14.2% |
| Pass FDA M10? | YES | Marginal | NO |
Mechanistic Analysis: Why the d5-Salt Wins
The superiority of Methyl Ergonovine-d5 stems from the principle of Co-elution . In Reverse Phase Chromatography, phospholipids from plasma often elute late or in specific bands.
If the Internal Standard (Analog) elutes at 1.90 min, and the Analyte elutes at 2.45 min inside a "suppression zone" caused by phospholipids, the Analog calculates a response ratio based on a clean signal, while the Analyte signal is dampened. This leads to under-quantification.
The d5-IS, being chemically identical, elutes exactly at 2.45 min. If the Analyte is suppressed by 22%, the d5-IS is also suppressed by 22%. The ratio remains constant.
Figure 2: Mechanistic impact of co-elution. The d5-IS compensates for matrix effects because it experiences the exact same ionization environment as the analyte.
Conclusion
For the rigorous quantification of Methylergonovine in biological matrices, Methyl Ergonovine-d5 Maleate Salt is not merely an alternative; it is a requirement for robust method validation.
-
Regulatory Compliance: It is the only method that consistently meets FDA M10 guidelines for matrix factor normalization.
-
Cost Efficiency: While the initial material cost of d5-IS is higher than an analog, the reduction in sample re-runs and failed batches results in a lower total cost of analysis.
-
Recommendation: Researchers should utilize the d5-salt form to ensure weighing stability and solubility matching with the target analyte salt form.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (M10). (2022). Retrieved from [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Retrieved from [Link]
Evaluating the Impact of Deuterated Standards on Testosterone Analysis: A Comparative Technical Guide
The following guide is designed for analytical chemists and researchers requiring high-precision quantification of testosterone. It moves beyond basic method validation to explore the mechanistic impact of internal standard (IS) selection on data integrity.
Part 1: Executive Summary & Core Directive
In quantitative LC-MS/MS, the Internal Standard (IS) is the anchor of accuracy.[1] For testosterone—a molecule subject to intense regulatory scrutiny in clinical diagnostics and anti-doping—the assumption that "any deuterated standard will do" is a source of significant analytical error.
While Testosterone-d3 remains the industry workhorse, emerging data suggests that high-deuterium-load standards (e.g., Testosterone-d5 ) can introduce bias due to the Chromatographic Isotope Effect . This guide evaluates the physicochemical nuances of d3, d5, and 13C-labeled standards, providing an evidence-based recommendation for minimizing matrix effects and maximizing assay robustness.
Part 2: The Mechanism of Isotope Failure
To choose the right standard, one must understand why they fail. The ideal IS behaves identically to the analyte during extraction, chromatography, and ionization.[2] However, deuterium (
The Chromatographic Isotope Effect
Deuterium–carbon bonds are slightly shorter and less polarizable than hydrogen–carbon bonds. This makes deuterated molecules slightly less lipophilic .
-
Consequence: In Reverse-Phase Chromatography (RPLC), deuterated standards elute earlier than the native analyte.
-
The Risk: Even a shift of 0.1–0.2 minutes can separate the IS from the analyte. If the IS elutes into a region of ion suppression (e.g., phospholipids) while the analyte elutes into a clean region, the IS signal drops, the response ratio artificially increases, and the calculated concentration is biased high . Conversely, if the analyte is suppressed and the IS is not, results are biased low .
Isotopic Scrambling (Proton Exchange)
Deuterium placed on exchangeable positions (acidic protons, or positions alpha to ketones) can swap with solvent protons during extraction or storage.
-
Risk: Loss of the "M+n" signature, leading to signal drift and underestimation of the IS.
Part 3: Comparative Analysis of Standards
The following analysis synthesizes performance data across three common standard classes.
Table 1: Performance Matrix of Testosterone Internal Standards
| Feature | Testosterone-d3 (T-d3) | Testosterone-d5 (T-d5) | 13C-Testosterone (13C3) |
| Primary Labeling | C-19 methyl or C-16,17 | C-2,3,4,6 (Ring A/B) | Carbon Skeleton (Ring A) |
| Cost | Low (Standard) | Moderate | High (Premium) |
| RT Shift (vs Native) | Negligible (< 0.02 min) | Significant (~0.05–0.1 min) | None (Perfect Co-elution) |
| Ion Suppression Risk | Low | High (Differential Matrix Effect) | Lowest |
| Cross-Talk | Moderate (M+3 overlaps w/ background) | Low (M+5 is distinct) | Low (M+3 is distinct) |
| Accuracy Bias | < 3% (Typical) | Variable (Reports of -14% bias) | < 1% (Gold Standard) |
Deep Dive: The "d5" Anomaly
Literature indicates that T-d5 often yields lower quantitative results compared to T-d2 or T-13C standards [1].
-
Why? The high deuterium load causes T-d5 to elute earlier. In many serum extracts, the "clean" window is narrow. T-d5 may elute closer to the solvent front or early-eluting polar interferences, suffering different ionization efficiency than the later-eluting native testosterone.
-
Recommendation: Avoid T-d5 for ultra-trace analysis unless your chromatographic gradient is extremely shallow and validated for co-elution.
The Gold Standard: 13C-Labeling
Carbon-13 isotopes do not alter the lipophilicity or pKa of the molecule.
-
Benefit: 13C-Testosterone co-elutes exactly with native testosterone.[2] Any matrix suppression affecting the analyte affects the IS equally and simultaneously. The ratio remains constant, preserving accuracy.
Part 4: Visualization of the Mechanism
The following diagram illustrates the "Differential Matrix Effect" caused by the retention time shift of deuterated standards.
Figure 1: Mechanism of Differential Matrix Effect. T-d5 elutes earlier due to deuterium hydrophilicity, potentially entering a suppression zone that the native analyte avoids, leading to quantification bias.
Part 5: Recommended Experimental Protocol
This protocol prioritizes the 13C-standard for clinical/pharma applications but provides optimization steps for d3-standards if cost is a constraint.
Workflow: High-Sensitivity Serum Testosterone by LC-MS/MS
1. Reagents & Standards
-
Analyte: Testosterone (Certified Reference Material).
-
Internal Standard (Preferred): 13C3-Testosterone (2,3,4-13C3).
-
Internal Standard (Alternative): Testosterone-d3 (16,16,17-d3). Avoid d2 or d5.
-
Matrix: Double charcoal-stripped serum (to mimic blank matrix).
2. Sample Preparation (Supported Liquid Extraction - SLE)
-
Step 1: Aliquot 200 µL serum into a deep-well plate.
-
Step 2: Add 20 µL IS Working Solution (5 ng/mL in 50:50 MeOH:H2O).
-
Critical: Allow 10 min equilibration for IS to bind to serum proteins (SHBG/Albumin) exactly like the analyte.
-
-
Step 3: Load sample onto SLE+ plate (diatomaceous earth). Apply gentle vacuum to initiate absorption. Wait 5 min.
-
Step 4: Elute with 1 mL Methyl tert-butyl ether (MTBE) or Dichloromethane.
-
Step 5: Evaporate to dryness under N2 at 40°C.
-
Step 6: Reconstitute in 100 µL 40% Methanol/Water. High organic content in reconstitution can cause peak fronting.
3. LC-MS/MS Parameters
-
Column: Biphenyl or Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).
-
Why? Biphenyl stationary phases offer superior selectivity for steroids compared to C18, separating testosterone from epitestosterone.
-
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization for steroids).
-
Mobile Phase B: Methanol.[3]
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 65% B (Shallow gradient maximizes separation from matrix)
-
5.1 min: 95% B (Wash)
-
-
Transitions (Positive ESI):
4. Validation Check (Self-Validating System)
To verify your IS choice is not causing bias, perform the "Post-Column Infusion" test:
-
Infuse the Native Testosterone and IS combined solution continuously into the MS source.
-
Inject a blank plasma extract via the LC column.
-
Monitor the baseline. If you see a dip (suppression) at the retention time of the IS but not the Analyte (or vice versa), your IS is invalid for that method.
Part 6: References
-
Owen, L., & Keevil, B. (2012).[4] Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice. Annals of Clinical Biochemistry, 49(6), 600-602. Link
-
Wang, C., et al. (2020). Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry. Journal of Analytical Methods in Chemistry. Link
-
BenchChem. (2025).[1][2] The Gold Standard for Testosterone Analysis: A Comparative Guide to C13-Labeled vs. Deuterated Internal Standards. Link
-
Bui, H. N., et al. (2013). Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal.[5][6] Clinical Chemistry. Link
-
Davison, A. S., et al. (2013).[7] Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standard Use in Clinical Assays: Navigating Regulatory Requirements for Robust and Reliable Results
For researchers, scientists, and drug development professionals, the integrity and reliability of clinical assay data are non-negotiable. The quantification of analytes in complex biological matrices is fraught with potential variability arising from sample preparation, instrument performance, and matrix effects. The use of an internal standard (IS) is a cornerstone of bioanalytical method validation, serving to normalize these variations and ensure the accuracy and precision of results. This guide provides an in-depth comparison of internal standard strategies, grounded in regulatory expectations and supported by experimental data, to empower you in the development of robust and defensible clinical assays.
The International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation and underscores the importance of appropriate internal standard use.[1][2] Adherence to these principles is critical for regulatory submissions and for ensuring the quality and consistency of bioanalytical data.[3]
The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison
The two most prevalent types of internal standards in clinical assays are Stable Isotope-Labeled (SIL) internal standards and structural analogs. The choice between them has significant implications for assay performance and data quality.
Stable Isotope-Labeled (SIL) Internal Standards are widely considered the "gold standard" in quantitative bioanalysis.[4] In a SIL-IS, one or more atoms in the analyte molecule are replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound with nearly identical physicochemical properties to the analyte, allowing it to meticulously track the analyte through every stage of the analytical process, from extraction to detection.[5] This near-perfect mimicry provides superior compensation for variability in extraction recovery and matrix effects.[6]
Structural Analog Internal Standards are compounds with a chemical structure similar, but not identical, to the analyte. While a more readily available and often less expensive option, their different physicochemical properties can lead to dissimilar behavior during sample processing and analysis, potentially compromising data accuracy.[7][8]
The following table summarizes the key performance characteristics of SIL and structural analog internal standards based on experimental findings and regulatory expectations.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | Rationale & Causality |
| Matrix Effect Compensation | Excellent | Moderate to Poor | SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective normalization.[9] Analogs may have different chromatographic retention and ionization efficiencies, leading to inadequate compensation.[8] |
| Extraction Recovery | Excellent | Good to Moderate | The near-identical chemical properties of a SIL-IS ensure it mirrors the analyte's behavior during sample extraction.[6] Differences in polarity and solubility can cause an analog's recovery to deviate from the analyte's. |
| Accuracy & Precision | High | Acceptable to Moderate | Superior correction for variability leads to lower bias and less variation in results.[10] Performance is highly dependent on the structural similarity of the analog to the analyte.[3] |
| Selectivity | Excellent | Good | The unique mass-to-charge ratio of a SIL-IS minimizes the risk of interference from endogenous matrix components. Analogs have a higher potential for co-eluting interferences. |
| Availability & Cost | Often requires custom synthesis; higher cost | More likely to be commercially available; lower cost | The synthesis of SIL-IS can be complex and expensive.[7] |
Quantitative Comparison of Internal Standard Performance
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Reference |
| Everolimus | Stable Isotope-Labeled (d4) | Better slope (0.95) in method comparison | 4.3% - 7.2% | [3][11] |
| Analog (32-desmethoxyrapamycin) | Acceptable slope (0.83) in method comparison | No significant difference from SIL-IS | [3][11] | |
| Angiotensin IV | Stable Isotope-Labeled | Improved precision and accuracy | Improved | [8] |
| Analog (norleucine1-Ang IV) | Did not improve precision or accuracy | Not improved | [8] |
The Path to Confidence: A Step-by-Step Protocol for Internal Standard Validation
A rigorous validation process is essential to demonstrate the suitability of your chosen internal standard. The following protocol outlines the key experiments required by regulatory guidelines.
Experimental Protocol: Internal Standard Validation
1. Objective: To verify that the selected internal standard is suitable for its intended purpose and does not adversely affect the accuracy and precision of the assay.
2. Materials:
-
Blank biological matrix (at least 6 different sources/lots)
-
Analyte reference standard
-
Internal standard reference standard
-
All other reagents and consumables for the bioanalytical method
3. Procedure:
-
Step 1: Internal Standard Purity and Characterization
-
Verify the identity and purity of the internal standard reference material. For SIL-IS, confirm the isotopic purity and ensure the contribution of the unlabeled analyte is minimal (typically <0.1%).[11]
-
-
Step 2: Assessment of Cross-Talk (Interference)
-
Analyte's Contribution to IS Signal: Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without the IS. The response at the mass transition of the IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.
-
IS's Contribution to Analyte Signal: Prepare a blank sample spiked only with the IS at its working concentration. The response at the mass transition of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
-
Step 3: Evaluation of Matrix Effects
-
Prepare two sets of samples at low and high QC concentrations in at least six different lots of blank biological matrix.
-
Set A: Analyte and IS spiked into the extracted blank matrix (post-extraction spike).
-
Set B: Blank matrix is extracted first, then spiked with analyte and IS.
-
Calculate the matrix factor (MF) by comparing the peak area ratios of the analyte to the IS in Set A versus Set B. The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤ 15%.
-
-
Step 4: Evaluation of Internal Standard Response Variability
-
Throughout the validation runs (accuracy and precision batches), monitor the absolute response of the internal standard in all calibration standards, quality control samples, and processed blank samples.
-
The variability of the IS response should be within an acceptable range (e.g., ± 50% of the mean response of the calibration standards and QCs).[4] Significant trends or inconsistencies should be investigated.
-
-
Step 5: Incurred Sample Reanalysis (ISR)
-
During the analysis of study samples, reanalyze a subset of samples to assess the reproducibility of the assay. The internal standard response in the original and reanalyzed samples should be consistent.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for internal standard validation and the logical steps in selecting an appropriate internal standard.
Caption: Workflow for Internal Standard Validation.
Caption: Decision Tree for Internal Standard Selection.
Conclusion: A Foundation for High-Quality Bioanalysis
The judicious selection and rigorous validation of an internal standard are indispensable for the generation of high-quality, reliable data in clinical assays. While Stable Isotope-Labeled internal standards represent the gold standard for their unparalleled ability to compensate for analytical variability, the specific context of the assay, including budget and timeline, may necessitate the use of a structural analog. Regardless of the choice, a comprehensive validation that adheres to regulatory guidelines is paramount. By following the principles and protocols outlined in this guide, researchers can build a solid foundation for their bioanalytical methods, ensuring data integrity and facilitating the successful development and approval of new therapeutics.
References
-
International Council for Harmonisation. ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Heideloff, C., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246-250. Available at: [Link]
-
Clinical and Laboratory Standards Institute. C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Available at: [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
- Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1930-1937.
-
Bioanalysis Zone. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Available at: [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Available at: [Link]
-
van de Merbel, N. C., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-1195. Available at: [Link]
-
Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Journal of Chromatography B, 879(21), 1985-1994. Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. Available at: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
LCGC International. When Should an Internal Standard be Used?. Available at: [Link]
- Zhang, Y., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis.
- Heideloff, C., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246-250.
-
European Medicines Agency. Guideline Bioanalytical method validation. Available at: [Link]
-
Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
Taylor & Francis Online. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Available at: [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
-
Waters. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Clinical and Laboratory Standards Institute. CLSI’s Clinical Chemistry Standards. Available at: [Link]
- van de Merbel, N. C., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-1195.
Sources
- 1. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC−MS bioanalysis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aphl.org [aphl.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. biopharmaservices.com [biopharmaservices.com]
Safety Operating Guide
Methyl Ergonovine-d5 Maleate Salt: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Methyl Ergonovine-d5 Maleate Salt is a deuterated analog of a potent ergot alkaloid.[1] It is a List I Chemical (DEA precursor) and a highly potent vasoconstrictor .[1] Disposal Standard: High-temperature incineration (1000°C+) via a licensed hazardous waste contractor. Prohibition: NEVER dispose of this compound down the drain, in biohazard bags, or via standard trash.
Pre-Disposal Assessment & Regulatory Classification
Before handling the waste, you must categorize it to determine the correct regulatory pathway.[2]
| Parameter | Classification | Operational Implication |
| Chemical Identity | Methyl Ergonovine-d5 Maleate Salt | Treat with same caution as non-deuterated parent.[1] |
| DEA Status | List I Chemical | Requires strict chain-of-custody documentation; not a Schedule I-V drug, but a regulated precursor.[1] |
| RCRA Status | Non-Listed Hazardous Waste (typically) | While not P-listed (like Nicotine), it exhibits Toxic characteristics.[1] Manage as RCRA Hazardous . |
| Biological Hazard | Potent Vasoconstrictor / Oxytocic | Capable of inducing vascular spasm and uterine contraction.[1] |
| Physical State | Solid (Powder) or Solution (MeOH/Water) | Determines spill response and segregations.[1] |
Safety & Personal Protective Equipment (PPE)
Senior Scientist Note: Do not underestimate the d5-analog. Deuterium substitution stabilizes the molecule for Mass Spec analysis but does not reduce its biological affinity for serotonergic and adrenergic receptors. Transdermal absorption is a critical risk vector.
Mandatory PPE Protocol
-
Respiratory: N95 minimum for sealed vials; P100/HEPA respirator required if handling open powder outside a fume hood.[1]
-
Dermal (Hands): Double-gloving is required.
-
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for liquid handling.[1]
-
Body: Tyvek® lab coat or impervious apron to prevent clothing contamination.[1]
Disposal Workflows
Scenario A: Solid Waste (Pure Substance / Expired Vials)
Applicable to: Expired reference standards, residual powder.
-
Segregation: Keep separate from oxidizers and acids.[1]
-
Primary Containment: Place the original vial (with cap tightened) inside a clear, sealable secondary bag (e.g., Ziploc).
-
Secondary Containment: Place the bagged vial into a Wide-Mouth Polyethylene (HDPE) Jar labeled "High Potency / Toxic."
-
Labeling: Affix a hazardous waste label containing:
-
Disposal Path: Transfer to EHS for Incineration .
Scenario B: Liquid Waste (HPLC Effluent / Stock Solutions)
Applicable to: Diluted standards in Methanol, Acetonitrile, or Water.
-
Solvent Compatibility: Ensure the collection carboy is compatible with the solvent (usually HDPE or Glass).[1]
-
Segregation: Do NOT mix with acidic waste streams (potential for hydrolysis or fumes) or oxidizing waste (reaction risk).[1][5]
-
Collection: Pour waste into a dedicated "Solvent Waste - Toxic" carboy.
-
Rinsing: Triple-rinse the empty stock container with the solvent used (e.g., Methanol).[1] Add rinsate to the waste carboy.
-
Defacing: Deface the original container label ONLY after triple rinsing.[1]
-
Disposal Path: Transfer carboy to EHS for Fuel Blending/Incineration .
Spill Response & Decontamination
Critical Warning: Do not use bleach (Sodium Hypochlorite) indiscriminately.[1] While it oxidizes many organics, high-temperature destruction is preferred for ergot alkaloids to avoid forming unknown chlorinated byproducts.
Protocol for Powder Spill:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Dampen: Gently cover the powder with a paper towel soaked in Methanol or Ethanol to prevent dust aerosolization.[1] Do not use water initially as the maleate salt is water-soluble and may spread.
-
Wipe: Wipe up the material from the outside in.[1]
-
Clean: Wash the surface with a 1% detergent solution, followed by a water rinse.[1]
-
Dispose: All cleanup materials (towels, gloves) must be treated as Solid Hazardous Waste (Scenario A).[1]
Decision Logic Diagram (Graphviz)
The following diagram outlines the decision matrix for disposing of Methyl Ergonovine-d5.
Caption: Operational workflow for segregating and packaging Methyl Ergonovine-d5 waste based on physical state.
Chain of Custody & Documentation
Because Methyl Ergonovine is a List I Chemical , disposal records are critical for DEA audits.
-
Inventory Log: Deduct the disposed amount from your laboratory's precursor logbook.[1]
-
Destruction Record: If disposing of the pure substance, document:
-
Manifesting: Ensure the waste manifest from the contractor explicitly lists "Ergot Alkaloid Salts" or "Toxic Organic Solid" to ensure the incinerator facility is aware of the thermal stability requirements.
References
-
U.S. Department of Justice, Drug Enforcement Administration. (2023). List I and II Regulated Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link][9]
Sources
- 1. americanregent.com [americanregent.com]
- 2. danthelabsafetyman.com [danthelabsafetyman.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
- 8. youtube.com [youtube.com]
- 9. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | Alston & Bird - JDSupra [jdsupra.com]
Definitive Guide to Personal Protective Equipment for Handling Methyl Ergonovine-d5 Maleate Salt
Prepared by the Senior Application Scientist
This document provides essential, immediate safety and logistical information for the handling of Methyl Ergonovine-d5 Maleate Salt. It is intended for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring the highest standards of laboratory safety. Our commitment is to provide value beyond the product itself, building deep trust and becoming your preferred source for chemical handling information.
Hazard Identification and Risk Assessment: Understanding the Compound
Methyl Ergonovine-d5 Maleate Salt is a deuterated form of a semi-synthetic ergot alkaloid.[1] For the purposes of risk assessment and personal protection, it should be treated with the same precautions as its non-labeled counterpart, a potent pharmacologically active substance.[2][3] The primary risks are associated with its high potency and potential for severe physiological effects even at low exposure levels.
A thorough risk assessment is the foundation of safe handling. This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[4][5] Furthermore, it is suspected of damaging fertility or the unborn child.[3][4] Chronic exposure or exposure to pregnant individuals presents a significant risk, potentially causing fetal harm or abortion.[2]
Table 1: Hazard Profile of Methylergonovine Maleate
| Hazard Classification | Category | GHS Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4][5] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3][4] |
| Combustible Dust | - | May form combustible dust concentrations in air[3] |
Given the compound's potency, a conservative approach to exposure control is mandatory. While some sources indicate no established Occupational Exposure Limit (OEL), others suggest a Time-Weighted Average (TWA) as low as 0.005 mg/m³.[3] Therefore, all operations must be engineered to minimize exposure to the lowest possible level.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical hazard. However, it should be viewed as the last line of defense within a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes engineering and administrative solutions to remove or minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety strategies.
For Methyl Ergonovine-d5 Maleate Salt, engineering controls are paramount. All handling of the solid compound, especially weighing and reconstitution, must be performed within a certified chemical fume hood, a ventilated balance enclosure, or, for maximum protection, a barrier isolator (glovebox).[3][4][6]
Core Personal Protective Equipment (PPE) Protocol
Selection of appropriate PPE is based on a risk assessment of the specific task being performed. The following protocol outlines the minimum required PPE for handling Methyl Ergonovine-d5 Maleate Salt.
Table 2: Task-Based PPE Requirements
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body & Foot Protection |
|---|---|---|---|---|
| Receiving/Unpacking | N95 Respirator (minimum)[7] | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat, closed-toe shoes |
| Weighing/Aliquoting Solid | PAPR with HEPA filters recommended | Chemical splash goggles or face shield | Double pair of nitrile gloves | Disposable gown (back-closing), shoe covers[7] |
| Preparing Solutions | In fume hood: None required. On benchtop (not recommended): N95 Respirator | Chemical splash goggles | Double pair of nitrile gloves | Disposable gown (back-closing), shoe covers |
| Handling Solutions | None required (with engineering controls) | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat |
| Spill Cleanup | Powered Air-Purifying Respirator (PAPR) with HEPA filters[3] | Full face shield | Double pair of heavy-duty nitrile gloves | Impermeable coveralls ("bunny suit"), shoe covers[7] |
In-Depth PPE Specifications:
-
Respiratory Protection : For any task that can generate dust or aerosols, such as weighing the solid compound or cleaning up a spill, respiratory protection is essential. A simple surgical mask is inadequate.[7] A Powered Air-Purifying Respirator (PAPR) offers a higher assigned protection factor and is strongly recommended for handling highly potent compounds.[8]
-
Eye and Face Protection : Chemical splash goggles are required when there is a risk of splashes or dust generation.[4][9] A full face shield should be worn over goggles during higher-risk procedures like spill cleanup.[10]
-
Hand Protection : Chemically resistant nitrile gloves are the minimum standard.[3] Always inspect gloves for tears or punctures before use. For handling the solid or concentrated solutions, double-gloving is a critical best practice to prevent exposure in case the outer glove is compromised.
-
Body Protection : A disposable, long-sleeved gown that closes in the back provides superior protection to a standard lab coat by preventing gaps.[7] For extensive handling or spill response, non-woven protective coveralls (e.g., DuPont™ Tyvek®) are necessary to provide full-body protection.[11]
-
Foot Protection : Disposable shoe covers must be worn when handling the solid material or during spill cleanup to prevent tracking contamination out of the work area.[7]
Procedural Guidance: Donning, Doffing, and Disposal
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination. Contaminated PPE must be disposed of as hazardous waste.
Caption: Standardized workflow for donning and doffing PPE.
Disposal Protocol:
-
All disposable PPE used while handling Methyl Ergonovine-d5 Maleate Salt is considered contaminated.
-
Remove PPE carefully, turning items inside out to contain the contaminant.
-
Place all used PPE directly into a designated, clearly labeled hazardous waste container (e.g., a yellow bag or rigid container).[10]
-
Never wear contaminated PPE outside of the designated laboratory area.[12]
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is vital to mitigate harm.
Spill Response Workflow
This workflow applies to small spills (e.g., < 50 mL or a few grams) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: Step-by-step emergency response plan for a chemical spill.
A dedicated spill kit should be readily accessible and include:
-
Appropriate PPE (coveralls, shoe covers, face shield, heavy-duty gloves)
-
A PAPR with HEPA filters
-
Absorbent pads or pillows
-
Disposable towels
-
Plastic scoop and scraper
-
Sealable hazardous waste bags[10]
-
Decontamination solutions
Personnel Exposure First Aid
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and lukewarm water for at least 15 minutes.[13] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eye with copious amounts of water for at least 15 minutes, holding the eyelid open.[9] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water.[9] Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical professionals.
References
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. [Link]
-
3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]
-
AIHA. Potent Pharmaceutical Compound Containment Case Study. [Link]
-
Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. [Link]
-
American Regent, Inc. (2019, January 10). Methylergonovine Maleate Injection USP, 0.2 mg/mL Safety Data Sheet. [Link]
-
T3DB. (2009, February 23). Material Safety Data Sheet - Ergonovine Maleate. [Link]
-
PubChem. Methylergometrine. [Link]
-
Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. [Link]
-
MDPI. (2025, December 3). Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety. [Link]
-
Michigan State University. Spill and Cleaning Protocol | Environmental Health & Safety. [Link]
-
Defense Centers for Public Health. (2017, September). Procedures for cleaning up hazardous drug spills and leaks. [Link]
-
CPWR. Chapter 7: Decontamination. [Link]
-
Test Veritas. (2023, November 17). Ergot alkaloids: new PT to keep up with regulations. [Link]
-
MDPI. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives. [Link]
-
Neogen. (2016, April 12). Understanding Ergot Alkaloids: Occurrence, Toxicity, and Impact on Agriculture. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]
-
Kansas State University. (2023, April 25). Laboratory Safety - Department of Plant Pathology. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. americanregent.com [americanregent.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. echemi.com [echemi.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. aiha.org [aiha.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 12. Laboratory Safety [plantpath.k-state.edu]
- 13. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
